Pinocampheol

Catalog No.
S1899402
CAS No.
25465-65-0
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinocampheol

CAS Number

25465-65-0

Product Name

Pinocampheol

IUPAC Name

(2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7?,8?,9-/m1/s1

InChI Key

REPVLJRCJUVQFA-MDVIFZSFSA-N

SMILES

Array

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O

(-)-Isopinocampheol has been reported in Hyssopus seravschanicus, Micromeria sinaica, and Rhanterium epapposum with data available.

Chemical and Physical Properties of Pinocampheol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available for pinocampheol.

Property Type Details
IUPAC Name (2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol [1]
Chemical Formula C10H18O [1]
Molecular Weight 154.25 g/mol [1] [2]
CAS Number 25465-95-6 [2]
Melting Point 56.00 to 57.00 °C @ 760.00 mm Hg [2]
Water Solubility 926.3 mg/L @ 25 °C (est) [2]
Estimated XLogP3 2.60 [2]

How to Investigate Natural Occurrence

Since the current search does not yield direct reports of this compound in plant material, you can explore this through the following approach, which outlines a general workflow for identifying a compound like this compound in a plant sample.

Start Start: Plant Material Selection Step1 Essential Oil Extraction (e.g., Hydrodistillation) Start->Step1 Step2 Chemical Analysis (GC-MS) Step1->Step2 Step3 Data Analysis & Compound ID Step2->Step3 Step4 Confirmation (Pure Standard Comparison) Step3->Step4 End Verified Natural Occurrence Step4->End

  • Plant Material Selection: Focus on plant families known for rich and diverse terpenoid content. The search indicates that plants from the Lamiaceae (mint) family [3] [4] and the Myrtaceae family (e.g., Eucalyptus) [5] are excellent sources of various monoterpenes and oxygenated monoterpenes, the chemical class to which this compound belongs.
  • Essential Oil Extraction and Analysis: The most common method for isolating volatile terpenes is hydro-distillation of dried leaves [5]. The resulting essential oil would then be analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) [5] [3].
  • Data Interpretation and Confirmation: The complex chromatographic data must be interpreted by comparing the mass spectrum and retention index of the compound in the sample to those of a pure This compound standard in commercial or custom databases [5] [2].

Future Research Directions

To advance knowledge on this topic, you could:

  • Systematically Screen Plant Species: Target plants in the Lamiaceae and Myrtaceae families, or conifers, based on the structural similarity of this compound to common monoterpenes like pinene.
  • Investigate Biosynthetic Pathways: Explore the enzymatic pathways that could convert more common plant terpenes (e.g., α-pinene) into this compound.
  • Study Biological Activity: If this compound is identified in a plant, further research can evaluate its potential biological activities, such as antimicrobial, anti-inflammatory, or other pharmacological properties, similar to studies on other plant terpenes [5] [6].

References

Solubility and Physicochemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on pinocampheol's properties.

Property Value Type / Method Source
Molecular Formula C10H18O - [1] [2]
Molecular Weight 154.25 g/mol - [1] [2]
Water Solubility 0.92 g/L Predicted (ALOGPS) [2]
Water Solubility 926.3 mg/L @ 25 °C Estimated [3]
Melting Point 56 - 57 °C @ 760 mm Hg Experimental [3]
log P (Octanol-Water) 2.22 Predicted (ALOGPS) [2]

Experimental Methodology Considerations

The search results did not provide detailed experimental protocols for determining this compound's solubility. The available data points are predictions or estimates without methodological details.

For researchers, standard experimental approaches for determining water solubility of such compounds include:

  • Shake-Flask Method: This is a classic and direct method where an excess of the solid compound is added to a flask of water and shaken continuously until equilibrium is reached. The concentration of the compound in the aqueous phase is then analytically determined, often using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC-MS).
  • Chromatographic Methods: Techniques such as Reverse-Phase HPLC can be used to estimate solubility by correlating the compound's retention time with its hydrophobicity.

The following diagram outlines a generalized experimental workflow for determining solubility, which could be adapted for this compound.

G Start Start: Solubility Determination A Sample Preparation (Excess solid this compound) Start->A B Equilibration (Shaking at constant temperature) A->B C Phase Separation (Centrifugation & Filtration) B->C D Analysis (HPLC, GC-MS, etc.) C->D E Data Calculation D->E

Important Limitations and Future Work

A significant challenge for your intended guide is the scarcity of robust, experimentally verified data. The available solubility information is computational, and no data was found in key pharmacological resources like DrugBank or the FDA UNII database [3].

To build a comprehensive profile, future work should involve:

  • Experimental Verification: Conducting laboratory tests using the shake-flask method or similar to obtain accurate, temperature-dependent solubility data.
  • Expanded Profiling: Measuring additional key properties for drug development, such as pKa, chemical stability in various pH conditions, and solubility in pharmaceutically relevant solvents (e.g., PEG 400, ethanol).
  • Literature Review: Performing a deeper, specialized search in scientific journal databases for any existing primary research on this compound's properties.

References

Predicted Physicochemical Properties of Pinocampheol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the predicted properties for different forms of pinocampheol found across the databases.

Compound Name CAS Number Predicted XLogP3/-AA Value Source Database Other Predicted logP Values
(-)-Pinocampheol [1] 35997-96-7 2.60 (est) [2] The Good Scents Company (TGSC) 2.22 (ALOGPS); 1.9 (ChemAxon) [1]
This compound (unspecified stereochemistry) [3] 25465-95-6 2.60 (est) [3] The Good Scents Company (TGSC) Information missing

Methodology of the XLogP3 Algorithm

The XLogP3 method is a widely recognized atom-additive approach for calculating the octanol-water partition coefficient (logP), a key parameter in predicting a molecule's hydrophobicity [4].

  • Core Principle: XLogP3 calculates logP by summing contributions from each atom in the molecule. Each atom is categorized into one of 87 predefined atom/group types, and the algorithm also applies correction factors for specific intermolecular interactions [5] [4].
  • Key Corrections: The model includes corrections for internal hydrogen bonding (which increases hydrophobicity) and for molecules with an amino acid moiety (to correct for logP overestimation) [4].
  • Model Training and Accuracy: The algorithm was calibrated through multivariate linear regression on a training set of 8,199 organic compounds with reliable experimental logP data [5]. When tested, XLogP3 demonstrated high accuracy, with average unsigned errors of 0.24 to 0.51 log units on independent test sets [5].

The following diagram illustrates the workflow of the XLogP3 computation process:

Start Start: Query Molecule A1 Atom Typing (Categorize into 87 atom/group types) Start->A1 A2 Apply Correction Factors (e.g., Internal H-Bonding) A1->A2 A3 Sum Contributions (Atom types & corrections) A2->A3 End Output: Predicted logP Value A3->End

A Guide for Researchers

For scientists in drug development, the provided data offers practical insights:

  • Interpreting the Values: The consensus XLogP3 value of ~2.6 suggests this compound is moderately hydrophobic. This range often indicates good passive membrane permeability, which is a positive trait for drug candidates.
  • Utilizing Predictions: Computational models like XLogP3 are invaluable in the early discovery phase, allowing for high-throughput screening and prioritization of compounds before synthesis and experimental testing.
  • Acknowledging Limitations: It is crucial to remember that these are predictions, not experimental measurements. The "est" (estimated) flag in the data highlights this. For critical decisions, experimental validation is recommended.

References

Chemical Identification of Pinocampheol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available identifying information for pinocampheol [1].

Property Description
Chemical Name (2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
CAS Number 25465-95-6
Category Natural substances and extractives
Molecular Formula C10 H18 O
Molecular Weight 154.25266000
Water Solubility 926.3 mg/L @ 25 °C (est.)

How to Proceed with Research

The lack of sensory data indicates that the odor and flavor profile of this compound has not been characterized in publicly accessible literature. To proceed with your research, I suggest you consider these approaches:

  • Consult Specialized Databases: Search in-depth scientific databases like SciFinder Navigator or Reaxys, which may contain information not found in general web searches.
  • Review Related Terpene Studies: Examine the methodologies in recent studies of other terpenes [2] [3] [4]. Their experimental protocols for gas chromatography-olfactometry (GC-O) and consumer panels can serve as an excellent template for designing your own study on this compound.
  • Conduct Empirical Analysis: The most direct path to obtaining this data would be to obtain a pure sample and perform sensory analysis and gas chromatography–mass spectrometry (GC-MS) with olfactometry.

Experimental Protocol for Odor Characterization

Should you undertake empirical analysis, here is a generalized workflow for characterizing an unknown compound's odor profile, synthesizing methods from the search results.

start Start: Obtain Pure Compound step1 Step 1: Purification (If necessary) Chromatographic methods start->step1 step2 Step 2: Chemical Profiling GC-MS Analysis Identify molecular structure step1->step2 step3 Step 3: Odor Threshold Determination GC-Olfactometry (GC-O) Dilution to sub-threshold levels step2->step3 step4 Step 4: Sensory Description Trained Descriptive Panel Use defined lexicon for attributes step3->step4 step5 Step 5: Hedonic Evaluation Consumer Panels 9-point hedonic scale step4->step5 end End: Comprehensive Odor Profile step5->end

The key phases of the workflow are [3] [4]:

  • Purification: Ensure the compound is pure to avoid confounding sensory data.
  • Chemical Profiling: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the compound's identity and purity.
  • Odor Threshold Determination: Using Gas Chromatography-Olfactometry (GC-O), present the compound to panelists at decreasing concentrations to find the lowest concentration at which the odor is detectable (odor threshold in air, OTair) [3].
  • Sensory Description: A trained descriptive panel uses a standardized lexicon (e.g., "woody," "smoky," "flowery") to describe the odor at specific concentrations, as the character can change with concentration [4].
  • Hedonic Evaluation: Consumer panels rate how much they like or dislike the odor on a 9-point hedonic scale (1="Dislike Extremely" to 9="Like Extremely") to gauge preference [2].

References

Chemical and Physicochemical Properties of (-)-Pinocampheol

Author: Smolecule Technical Support Team. Date: February 2026

The search results provide foundational data for (-)-Pinocampheol, a bicyclic monoterpenoid. The quantitative data is summarized in the table below [1].

Property Value
IUPAC Name (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Chemical Formula C10H18O
Average Molecular Weight 154.2493 g/mol
Monoisotopic Mass 154.135765198 g/mol
Water Solubility (Predicted) 0.92 g/L
logP (Predicted) 2.22 (ALOGPS); 1.9 (ChemAxon)
pKa (Strongest Acidic) 18.73
pKa (Strongest Basic) -1.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Polar Surface Area 20.23 Ų
Melting Point 67°C
Boiling Point 217°C
Optical Rotation [α]25D -57.2 (c, 0.33 in MeOH)

Classification: (-)-Pinocampheol belongs to the class of organic compounds known as bicyclic monoterpenoids. Its molecular framework is characterized as aliphatic homopolycyclic [1].

Stability and Analytical Methods for Terpenes

While the search results do not contain a specific experimental protocol for pinocampheol, a 2024 review discusses general methodologies for analyzing terpenes in complex matrices like Cannabis sativa L., which is directly relevant for profiling compounds like this compound [2].

  • Core Methodology: The study developed and validated four analytical methods based on gas chromatographic (GC) separation combined with mass spectrometric (MS) or flame ionization detection (FID) [2].
  • Key Parameters:
    • Chiral Separation: Methods successfully separated and quantified 29 terpenes, including 13 enantiomers and 5 diastereomers, highlighting the importance of chiral GC columns for accurate stereochemical profiling [2].
    • Stress Testing: Terpenes and authentic cannabis flowers/extracts were subjected to UV and heat treatments to observe degradation reactions over time [2].
  • Critical Findings:
    • Degradation: Terpenes degrade at different rates, generating unique patterns of degradation products. p-cymene was identified as a major marker of terpene aging [2].
    • Enantiomeric Stability: No enantiomeric conversion was detected under stress, confirming that the enantiomeric ratio is stable. This ratio is species-specific and dependent on cultivar and growth conditions, which is a crucial consideration for therapeutic applications [2].

Visual Experimental Workflow

The following diagram outlines the general experimental workflow for analyzing terpene stability, based on the methodologies described in the research [2].

start Sample Collection (Plant Material/Extract) stress Stress Application (UV Light, Heat) start->stress prep Sample Preparation & Extraction stress->prep analysis GC Analysis (Chiral, Polar, Apolar) prep->analysis detection Detection (MS or FID) analysis->detection data Data Analysis (Quantification, Enantiomeric Ratio) detection->data

Experimental workflow for terpene stability and enantiomeric analysis.

Research Context and Future Directions

The available data for (-)-Pinocampheol is currently limited to its basic chemical identity and predicted properties. The broader context of terpene research highlights several critical areas for investigation [2]:

  • Pharmacological Potential: Terpenes are increasingly recognized as chemical entities with unique pharmacological properties, contributing to potential entourage effects in multi-component botanical preparations.
  • Quality Control: Understanding terpene stability is crucial for the shelf-life and efficacy of medicinal plant products. Degradation can lead to loss of activity or formation of new compounds.
  • Stereochemistry Matters: The enantiomeric ratio of a terpene can influence its biological activity and should be considered a key parameter in authentication and standardization for therapeutic applications.

References

Pinane-3alpha-ol structure activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Neurobiological Profile of Alpha-Pinene

The compound alpha-pinene (APN) is a monoterpene and a direct bicyclic precursor to pinane derivatives like pinane-3alpha-ol. A 2023 study provides robust, quantitative data on its activity against memory impairment and elucidates the underlying molecular mechanism [1].

  • Mechanism of Action: The study demonstrates that alpha-pinene moderates memory impairment by restoring the BDNF/TrkB/CREB signaling pathway in the rat hippocampus. This pathway is fundamental to neuronal survival, synaptic plasticity, and memory formation [1].
  • Experimental Model: Memory impairment was induced in male Wistar rats via intracerebroventricular (i.c.v.) injection of kainic acid (KA), which models hippocampal damage similar to temporal lobe epilepsy [1].

The signaling pathway through which alpha-pinene exerts its effect can be summarized as follows:

G APN Alpha-Pinene (APN) (50 mg/kg, i.p.) BDNF BDNF APN->BDNF Reverses KA-induced decrease TrkB TrkB BDNF->TrkB Binds pTrkB p-TrkB (Activated) TrkB->pTrkB Phosphorylation CREB CREB pTrkB->CREB Activates Pathway pCREB p-CREB (Activated) CREB->pCREB Phosphorylation Outcomes Gene Transcription Synaptic Plasticity Neuroprotection Memory Improvement pCREB->Outcomes Regulates

Quantitative Experimental Data and Protocols

The following table summarizes the key experimental findings and methodologies from the alpha-pinene study, providing a template for evaluating similar neuroprotective compounds [1].

Aspect Detail Rationale & Implication
Dosage & Regimen 50 mg/kg, intraperitoneal (i.p.); 21 days (14 days pre-KA + 7 days post-KA) [1] Pre- and post-treatment protocol suggests both prophylactic and therapeutic potential for mitigating neuronal damage.
Key Molecular Results Significant reversal of KA-induced decreases in hippocampal levels of BDNF, TrkB, p-TrkB, CREB, and p-CREB [1] Quantifiable restoration of a critical neurotrophic signaling axis is the proposed core mechanism. Data obtained via Western blotting.
Behavioral & Cellular Outcomes Improved spatial working and inhibitory avoidance memory; significantly reduced neuronal loss in hippocampal CA1 region [1] Confirms functional recovery (memory) and structural protection (neuronal survival) alongside molecular changes.

| Experimental Workflow | 1. Animal treatment (APN/Vehicle) 2. KA injection (Day 15) 3. Behavioral tests (Days 5-7 post-KA) 4. Tissue collection & analysis (Western Blot, Histology) [1] | Provides a standard in vivo workflow for evaluating cognitive-enhancing or neuroprotective drug candidates. |

Research Implications and Future Directions

The data on alpha-pinene provides a strong foundation for hypothesizing the activity of its derivative, pinane-3alpha-ol.

  • SAR Hypothesis: The bioactive pinane skeleton is shared by both alpha-pinene and pinane-3alpha-ol. The 3alpha-ol modification introduces a polar hydroxy group, which could alter the molecule's hydrogen-bonding capacity, solubility, and receptor binding affinity compared to its hydrocarbon precursor. This modification may enhance specificity or potency towards the same or a related molecular target within the BDNF/TrkB/CREB pathway.
  • Proposed Experimental Verification: To establish the SAR for pinane-3alpha-ol, the following experiments are recommended:
    • Repeat the KA-induced memory impairment model using pinane-3alpha-ol with the same dosage regimen (e.g., 50 mg/kg, i.p. for 21 days).
    • Compare efficacy by measuring the same endpoints: BDNF/TrkB/CREB pathway protein levels, CA1 neuronal survival, and memory performance in behavioral tests.
    • Conduct receptor binding assays to determine if the hydroxy group confers a higher affinity for TrkB or related receptors compared to alpha-pinene.

Navigating Information Gaps

When researching specialized compounds like pinane-3alpha-ol, a broader search strategy may be necessary.

  • Explore Broader Databases: Search scientific databases (e.g., SciFinder, Reaxys, PubMed) specifically for "pinane-3alpha-ol" or its synonyms. Also, search for "pinane derivatives" and "structure-activity relationship" to find related studies that may include your compound of interest within a larger set of tested analogs.
  • Investigate Synthetic Routes: The primary literature on the organic synthesis of pinane-3alpha-ol often includes limited biological data. Examining these papers can provide valuable clues about its tested activities.

References

Application Notes and Protocols: Synthesis of Isopinocampheol from α-Pinene

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed, validated laboratory procedure for the synthesis of high-purity (-)-isopinocampheol from (+)-α-pinene via hydroboration-oxidation. This chiral terpene alcohol is a valuable intermediate in fine chemicals and fragrance synthesis [1].

Introduction and Significance

The pinene scaffold, a bicyclic monoterpene, is an abundant and renewable natural product offering significant utility in organic synthesis [1]. Its functionalization can lead to a wide range of valuable compounds. Isothis compound is a prime example of a synthetically useful molecule derived from α-pinene. While its direct pharmacological applications are limited, its primary importance lies in its role as a precursor to (-)-diisopinocampheylborane, a versatile reagent for asymmetric synthesis that is used to produce many chiral products [2]. The procedure outlined here yields isothis compound with excellent enantiomeric purity (>95%), making it a critical starting material for subsequent chiral syntheses [2].

Detailed Experimental Protocol

This protocol is adapted from a published procedure in Organic Syntheses [2].

Materials and Equipment

Table 1: Required Chemicals and Materials

Chemical/Material Specification / Notes
(+)-α-Pinene ≥ 92% enantiomeric purity; vacuum distill from LiAlH₄ under N₂ before use [2].
Borane-Methyl Sulfide Complex (BMS) 10 M solution in methyl sulfide; extremely moisture-sensitive [2].
Tetrahydrofuran (THF) Anhydrous, inhibitor-free [2].
Sodium Hydroxide (NaOH) 3 M aqueous solution [2].
Hydrogen Peroxide (H₂O₂) 30% aqueous solution [2].
Diethyl Ether Anhydrous [2].
Methanol -
Equipment Specification
Reaction Vessel 300 mL three-necked flask, oven-dried [2].
Atmosphere Control N₂ inlet, mineral oil bubbler, septum [2].
Other Magnetic stirrer, ice-water bath, pressure-equalizing dropping funnel, reflux condenser, vacuum distillation setup [2].
Step-by-Step Procedure

Step 1: Formation of (-)-Diisopinocampheylborane

  • Assemble the flame-dried 300 mL three-necked flask under a positive pressure of nitrogen.
  • Charge the flask with 10.0 mL (0.100 mol) of borane-methyl sulfide complex and 30 mL of anhydrous THF.
  • Immerse the flask in an ice-water bath (0-3°C).
  • Add 27.2 g (31.7 mL, 0.200 mol) of distilled (+)-α-pinene dropwise with stirring over 15 minutes.
  • A white solid, (-)-diisopinocampheylborane, will precipitate. Stir the reaction mixture for 3.5 hours at 0°C.

Step 2: Solvent Removal and Equilibration

  • Under a slow stream of N₂, remove the dimethyl sulfide and THF by bulb-to-bulb vacuum distillation (0.1 mm Hg) with the flask in a room-temperature water bath.
  • Once a dry, white solid remains, release the vacuum with N₂.
  • Slurry the solid in 36 mL of anhydrous THF at room temperature.
  • Add 4.08 g (4.76 mL, 0.030 mol) of additional (+)-α-pinene.
  • Stir the slurry for 5 minutes at room temperature, then store it under N₂ at 4°C for 3 days to complete the equilibration and enhance optical purity.

Step 3: Oxidation to Isothis compound

  • Cool the flask in an ice-water bath.
  • Cautiously add 8 mL of methanol dropwise to destroy excess hydride. Note: Hydrogen gas (H₂) is evolved and must be vented to a fume hood.
  • Add 36.6 mL of 3 M aqueous NaOH in one portion.
  • Oxidize the borinic acid intermediate by adding 24 mL of 30% H₂O₂ dropwise to the well-stirred mixture. Maintain the temperature at 35 ± 3°C using the ice bath for cooling (the reaction is exothermic).
  • After the addition is complete, replace the ice-water bath with a warm-water bath and stir the reaction for 1 hour at 50-55°C to destroy any excess H₂O₂.
  • Cool the mixture to room temperature.

Step 4: Work-up and Purification

  • Saturate the aqueous layer with sodium chloride.
  • Add 50 mL of diethyl ether, separate the organic layer, and extract the aqueous layer with two 100 mL portions of ether.
  • Combine the organic layers and dry over anhydrous potassium carbonate.
  • Filter and concentrate the solution on a rotary evaporator (60°C, 15 mm Hg) to yield a crude oil that solidifies upon cooling.
  • Purify the crude product by fractional distillation using a 30-cm column packed with glass helices to obtain 24.7 g (80% yield) of (-)-isothis compound as a crystalline solid.

The following workflow diagram summarizes the key stages of this synthesis.

G Start Start: (+)-α-Pinene Step1 Hydroboration with Borane-Methyl Sulfide Start->Step1 Step2 Formation of (-)-Diisopinocampheylborane (White Solid) Step1->Step2 Step3 Solvent Removal & Equilibration (3 days at 4°C) Step2->Step3 Step4 Methanolysis & Oxidation with NaOH/H₂O₂ Step3->Step4 Step5 Work-up & Extraction Step4->Step5 Step6 Fractional Distillation Step5->Step6 End Product: (-)-Isothis compound (80% Yield, >95% ee) Step6->End

Analytical Data and Characterization

Table 2: Characterization Data for (-)-Isothis compound

Parameter Result / Value
Molecular Formula C₁₀H₁₈O [3]
Molecular Weight 154.25 g/mol [3]
Boiling Point 60-65°C (0.1 mm Hg) [2]
Melting Point 52-55°C (after crystallization) [2]
Specific Rotation [α]¹⁹D -34.9° (c=20 in ethanol) [2]
Purity (by GC) 99.2% [2]
Enantiomeric Excess >95% (determined by ¹H NMR with chiral shift reagent) [2]

Application in Drug Development and Research

While isothis compound itself is not a final drug product, its synthesis is a critical step in accessing chiral reagents for asymmetric synthesis. The intermediate (-)-diisopinocampheylborane is widely used for the enantioselective hydroboration of prochiral alkenes, a key transformation for creating chiral centers in complex molecules, including potential pharmaceutical agents [2]. The broader pinene scaffold shows reported pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties, highlighting its relevance as a starting point for drug discovery [1] [4]. The high-yielding, stereospecific synthesis described here ensures a reliable supply of a key chiral pool building block from a renewable resource.

References

Application Notes and Protocols: Purification and Characterization of Pinocampheol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pinocampheol (IUPAC name: 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol) is a bicyclic monoterpenoid alcohol of significant interest in synthetic organic chemistry and drug development, particularly as a chiral building block or precursor in stereoselective synthesis. These application notes provide detailed protocols for its purification and characterization, collating available data to support research and development activities.

  • Chemical Formula: C₁₀H₁₈O
  • Molecular Weight: 154.25 g/mol [1]
  • IUPAC Standard InChI: InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3 [1]
  • CAS Registry Number: 1196-00-5 (for the [1R-(1α,2β,3α,5α)]- stereoisomer) [2]

Experimental Protocols and Workflow

The most detailed available synthetic and purification procedure for (-)-isothis compound involves the hydroboration of (+)-α-pinene, followed by oxidation [2].

Graphical Workflow Summary

The diagram below illustrates the complete experimental workflow from reaction setup to final purification.

G Start Start Reaction Setup Setup Apparatus Setup: 300 mL three-neck flask Magnetic stirrer Thermometer Dropping funnel Reflux condenser Nitrogen atmosphere Start->Setup Borane Charge Reactor: 10.0 mL (0.100 mol) Borane-methyl sulfide 30 mL anhydrous THF Setup->Borane Pinene Add (+)-α-Pinene: 27.2 g (0.200 mol) Dropwise at 0-3°C Over 15 minutes Borane->Pinene Stir Stir Reaction: 3.5 hours at 0°C White precipitate forms (-)-Diisopinocampheylborane Pinene->Stir Distill Remove Solvents: Bulb-to-bulb distillation (0.1 mm Hg) Dry white solid residue Stir->Distill Equil Equilibration: Slurry in 36 mL THF Add 4.08 g (+)-α-pinene Store at 4°C for 3 days Distill->Equil Quench Quench Reaction: Slowly add 8 mL methanol Then 36.6 mL 3M NaOH Equil->Quench Oxidize Oxidation: Add 24 mL 30% H₂O₂ Dropwise at 35±3°C Exothermic reaction Quench->Oxidize Heat Heat Mixture: 1 hour at 50-55°C Destroy excess H₂O₂ Oxidize->Heat Extract Extract Product: Sat. with NaCl Extract with 3× ether Dry over K₂CO₃ Heat->Extract Distill2 Purify Product: Rotary evaporator Fractional distillation 60-65°C at 0.1 mm Hg Extract->Distill2 Crystal Optional Crystallization: Slurry in pentane Cool to -78°C Collect crystals Distill2->Crystal End Final Product: (-)-Isothis compound Crystal->End

Detailed Procedural Notes

Apparatus Setup: Assemble a flame-dried 300 mL three-necked flask under nitrogen atmosphere, equipped with a magnetic stirrer, thermometer, pressure-equalizing dropping funnel with septum inlet adapter, and reflux condenser connected to a mineral oil bubbler to maintain a slight positive pressure of nitrogen [2].

Critical Steps and Safety Notes:

  • Moisture Sensitivity: All reagents, including borane-methyl sulfide complex and anhydrous tetrahydrofuran, are extremely moisture-sensitive. Perform all transfers under a nitrogen atmosphere using syringe techniques [2].
  • Hydrogen Gas Evolution: During methanolysis, a large amount of hydrogen gas is liberated. Add methanol slowly and vent hydrogen to an efficient fume hood [2].
  • Exothermic Oxidation: The hydrogen peroxide addition is exothermic and can be vigorous. Maintain temperature at approximately 35°C by controlling the addition rate and using an ice-water bath for cooling [2].

Purification Methods and Characterization Data

Summary of Purification Methods and Outcomes

Table 1: Purification Methods and Characterization Data for (-)-Isothis compound

Purification Step Conditions & Parameters Yield & Physical Properties Purity Assessment

| Fractional Distillation | • 30-cm column packed with glass helices • Bath temperature: 60-65°C • Pressure: 0.1 mm Hg [2] | • Yield: 24.7 g (80%) • Physical state: Oil solidifying upon cooling • Boiling point: 60-65°C at 0.1 mm Hg [2] | • Purity: 97.5% by GC [2] | | Recrystallization | • Solvent: Pentane (2.3 mL per 4.7 g crude) • Temperature: -78°C • Filtration: Cold filter [2] | • Recovery: 3.8 g from 4.7 g slurry • Melting point: 52-55°C [2] | • Purity: 99.2% by GC [2] | | Chiral Purity Analysis | • Method: 200 MHz ¹H NMR • Chiral shift reagent: Tris[3-heptafluoropropylhydroxymethylene)-d-camphorato] europium(III) • Sample: 30 mg alcohol + 40 mg reagent [2] | • Optical rotation: [α]¹⁹D -34.3° to -34.9° (c, 20 in ethanol) • Chemical shift: 7.5 ppm for O-H proton [2] | • Enantiomeric excess: >95% [2] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

Property Value / Description
Molecular Formula C₁₀H₁₈O [1]
Molecular Weight 154.25 g/mol [1]
Structure Bicyclo[3.1.1]heptan-3-ol derivative with three methyl substituents at positions 2,6,6 [2]
Stereochemistry Multiple stereoisomers possible; specific stereochemistry noted as [1R-(1α,2β,3α,5α)]- for (-)-isothis compound [2]
IUPAC Name [1R-(1α,2β,3α,5α)]-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol [2]

Critical Methodological Notes

Process Optimization and Troubleshooting
  • Optical Purity Enhancement: The equilibration step (slurrying the intermediate diisopinocampheylborane with additional (+)-α-pinene and storing at 4°C for 3 days) significantly improves the optical purity of the final product compared to earlier protocols [2].
  • Intermediate Utility: The isolated (-)-diisopinocampheylborane intermediate is a valuable chiral reagent for asymmetric hydroboration reactions and can be utilized directly without further modification [2].
  • Crystallization Benefits: While fractional distillation provides good yields, the additional recrystallization from pentane enhances purity from 97.5% to 99.2% by GC analysis, which may be critical for pharmaceutical applications [2].
Analytical Verification

The chiral purity assessment using europium-based chiral shift reagent in ¹H NMR spectroscopy provides a reliable method for determining enantiomeric excess. For racemic isothis compound, this method shows two broad singlets of equal intensity centered around δ 10.75 (separated by 0.15 ppm), attributable to the diastereomeric protons, while the (-)-enantiomer shows only one broad peak [2].


Applications and Significance

While isothis compound itself has limited direct applications, its synthetic utility lies primarily in its role as a precursor to the highly versatile chiral reagent (-)-diisopinocampheylborane [2]. This reagent has been widely used in asymmetric synthesis for the preparation of various chiral products, including pharmaceutical intermediates, where stereochemical control is critical [2].

The availability of a reliable purification protocol for (-)-isothis compound ensures consistent access to this important chiral pool material, facilitating its application in drug development and synthetic chemistry programs.


References

Comprehensive Application Notes and Protocols for Pinocampheol Derivatization Techniques in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pinocampheol in Pharmaceutical Research

This compound is a bicyclic monoterpenoid alcohol belonging to the class of organic compounds known as pinane monoterpenoids. This oxygenated monoterpene possesses a molecular formula of C₁₀H₁₈O and a molecular weight of 154.2493 g/mol [1] [2]. The compound features a hydroxyl group attached to its bicyclic scaffold, making it amenable to various derivatization strategies that can enhance its analytical detection or modify its physicochemical properties. In natural product research, this compound and similar monoterpenoids are frequently identified as constituents of essential oils from medicinal plants, where they often contribute to biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects [3] [4] [5].

The structural characteristics of this compound, particularly its secondary hydroxyl group, present both challenges and opportunities in analytical chemistry. Underivatized this compound may exhibit limited detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS) due to suboptimal ionization efficiency. Consequently, chemical derivatization approaches have been developed to address these limitations, enabling improved analytical performance for better quantification and characterization in complex biological matrices [6]. These techniques are particularly valuable in drug discovery and development, where understanding the metabolic fate and pharmacokinetic profile of terpenoid-based compounds is essential.

Chemical Profile and Analytical Challenges

Structural Characteristics and Properties

This compound possesses distinct structural features that influence its analytical behavior and derivatization potential. The compound exists as a bicyclic monoterpenoid with an alcohol functional group at the C-3 position. Its systematic IUPAC name is (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, indicating the specific stereochemistry of its four chiral centers [2] [7]. This defined stereochemistry is significant as it can influence both the biological activity and the reactivity toward derivatizing agents.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₈O [1] [2]
Molecular Weight 154.2493 g/mol [1] [2]
Melting Point 67°C [2]
Boiling Point 217°C [2]
Water Solubility 0.92 g/L [2]
logP 2.22 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor Count 1 [2]
Polar Surface Area 20.23 Ų [2]

The physicochemical properties of this compound significantly influence its behavior in analytical systems. With a logP value of 2.22, the compound exhibits moderate lipophilicity, which can lead to retention on reverse-phase chromatography columns [2]. Its relatively low water solubility (0.92 g/L) may present challenges in biological applications requiring aqueous solutions. The presence of both hydrogen bond donor and acceptor atoms contributes to its polar surface area of 20.23 Ų, influencing its interaction with various stationary phases in chromatographic separations [2].

Analytical Challenges and Derivatization Rationale

The analysis of underivatized this compound presents several challenges in pharmaceutical and metabolomic studies. The hydroxyl functionality, while providing a site for chemical modification, often results in poor ionization efficiency in LC-MS applications, particularly with electrospray ionization (ESI) sources. This leads to limited sensitivity and higher limits of detection, restricting the utility of native this compound in trace analysis [6]. Additionally, the structural similarity between this compound and other monoterpenoids in complex botanical extracts can complicate chromatographic separation and accurate identification.

Derivatization strategies specifically address these limitations by:

  • Enhancing ionization efficiency through the introduction of permanently charged groups or moieties with high proton affinity
  • Improving chromatographic separation by modifying polarity and interaction with stationary phases
  • Enabling selective detection through the incorporation of fluorophores or other reporter groups
  • Facilitating structural elucidation by producing predictable fragmentation patterns in mass spectrometry

Recent advances in derivatization techniques have demonstrated sensitivity enhancements ranging from 1.1 to 42.9-fold for hydroxyl-containing compounds, making these approaches particularly valuable for comprehensive metabolomic profiling and pharmacokinetic studies [6].

Derivatization Techniques for this compound

Overview of Derivatization Approaches

Derivatization methods for hydroxyl-containing compounds like this compound can be broadly categorized based on reaction mechanism, analytical goal, and implementation strategy. The selection of an appropriate derivatization approach depends on multiple factors, including the specific analytical technique being employed, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary objectives of derivatization include enhanced detection sensitivity, improved chromatographic behavior, better resolution from interfering compounds, and facilitated structural characterization.

Table 2: Comparison of Derivatization Techniques for Hydroxyl Compounds

Technique Mechanism Best Suited For Sensitivity Enhancement Key Reagents
Post-Column Derivatization Reaction after separation but before detection LC-MS with poor ionization compounds 1.1 to 42.9-fold BBII reagent
Pre-Column Derivatization Chemical modification before injection GC-MS, LC-MS/UV Variable based on derivative Silylating agents, acyl chlorides
Silylation Replacement of active H with silyl group GC-MS analysis Significant for GC-MS BSTFA, TMCS, MSTFA
Acylation Ester formation with hydroxyl group LC-UV/FL, LC-MS Moderate to high Acid anhydrides, acyl chlorides

The post-column derivatization approach has gained significant traction in recent years, particularly with the development of specialized reagents like 2-(4-boronobenzyl) isoquinolin-2-ium bromide (BBII). This method offers the distinct advantage of not altering the chromatographic behavior of the analytes, as the derivatization occurs after separation. The BBII reagent specifically targets hydroxyl groups through boronate ester formation, while its permanent positive charge enhances ionization efficiency in MS detection [6]. This approach has demonstrated particular utility in untargeted metabolomics studies where comprehensive profiling of hydroxyl metabolites is essential.

Experimental Workflow for this compound Derivatization

The following diagram illustrates the comprehensive experimental workflow for this compound derivatization and analysis, integrating both pre-column and post-column approaches:

pinocampheol_workflow Start Sample Preparation (Plant Material or Biological Matrix) Extraction Extraction Method (Hydro-distillation or Solvent Extraction) Start->Extraction AnalysisDecision Analytical Technique Selection Extraction->AnalysisDecision GCMSPath GC-MS Analysis AnalysisDecision->GCMSPath Volatile Analysis LCMSPath LC-MS Analysis AnalysisDecision->LCMSPath Non-volatile/Polar Analysis PreColumn Pre-column Derivatization (Silylation/Acylation) GCMSPath->PreColumn DirectAnalysis Direct Analysis (Underivatized) LCMSPath->DirectAnalysis PostColumn Post-column Derivatization (BBII Reagent) LCMSPath->PostColumn DataAnalysis Data Analysis (Identification & Quantification) PreColumn->DataAnalysis DirectAnalysis->DataAnalysis PostColumn->DataAnalysis

Detailed Experimental Protocols

Protocol 1: BBII Post-Column Derivatization for LC-MS Analysis
4.1.1 Principle and Scope

This protocol describes a sensitive post-column derivatization method for enhancing the detection of this compound in LC-MS-based analyses. The method utilizes 2-(4-boronobenzyl) isoquinolin-2-ium bromide (BBII) as a derivatizing agent that specifically targets hydroxyl metabolites [6]. The approach is particularly valuable for untargeted metabolomics studies where comprehensive profiling of hydroxyl-containing compounds is required. The BBII reagent reacts with this compound's hydroxyl group to form a boronate ester, while the quaternary ammonium group significantly enhances ionization efficiency in mass spectrometry.

4.1.2 Materials and Reagents
  • BBII reagent: 2-(4-boronobenzyl) isoquinolin-2-ium bromide, purity ≥95%
  • This compound standard: (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, purity ≥98%
  • LC-MS grade solvents: Methanol, acetonitrile, water
  • Ammonium acetate or formic acid for mobile phase modification
  • Post-column derivatization system: Compatible with LC-MS instrumentation
  • Reaction coil: PTFE tubing (0.25 mm ID × 10 m) maintained at 40°C
4.1.3 Step-by-Step Procedure
  • Mobile Phase Preparation: Prepare LC mobile phases appropriate for this compound separation. For reverse-phase chromatography, use water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or 10 mM ammonium acetate.

  • BBII Reagent Solution: Prepare a 5 mM solution of BBII reagent in methanol-water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (100 × 2.1 mm, 1.8 μm)
    • Flow rate: 0.2 mL/min
    • Column temperature: 35°C
    • Injection volume: 5 μL
    • Gradient program: Initial 5% B, increase to 95% B over 15 min, hold for 3 min, return to 5% B in 0.5 min, and equilibrate for 4.5 min.
  • Post-Column Derivatization Setup:

    • Connect the BBII reagent delivery system to the post-column inlet.
    • Set BBII reagent flow rate to 0.05 mL/min (¼ of analytical flow rate).
    • Use a mixing tee to combine column effluent with BBII reagent.
    • Direct the mixture through a 10 m PTFE reaction coil maintained at 40°C.
    • Ensure the total reaction time is approximately 2 minutes.
  • Mass Spectrometry Conditions:

    • Ionization mode: Positive ESI
    • Nebulizer gas: Nitrogen (1.5 L/min)
    • Drying gas: Nitrogen (10 L/min)
    • Heater temperature: 300°C
    • Scan range: m/z 50-800
    • Specific detection: Monitor for [M]+ ion at m/z 154.135 for underivatized this compound and [M-BBII]+ ions for derivatized this compound.
  • Data Analysis:

    • Compare chromatographic peak areas of derivatized versus underivatized this compound.
    • Calculate sensitivity enhancement factor as the ratio of signal-to-noise ratios.
Protocol 2: GC-MS Analysis with Silylation Derivatization
4.2.1 Principle and Scope

This protocol details the silylation derivatization of this compound for enhanced volatility and thermal stability in GC-MS analysis. Silylation replaces the active hydrogen of the hydroxyl group with a silyl group, typically trimethylsilyl (TMS), resulting in improved chromatographic performance and detection sensitivity [3]. This method is particularly suitable for the analysis of this compound in essential oils and plant extracts, where it commonly occurs alongside other monoterpenoids and sesquiterpenoids.

4.2.2 Materials and Reagents
  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
  • Anhydrous pyridine or acetonitrile as solvent
  • This compound standard for calibration
  • GC-MS system with capillary column
  • Derivatization vials with PTFE-lined caps
4.2.3 Step-by-Step Procedure
  • Sample Preparation:

    • Transfer 100 μL of essential oil or plant extract to a derivatization vial.
    • Evaporate to dryness under a gentle stream of nitrogen.
    • Redissolve in 100 μL of anhydrous pyridine.
  • Derivatization Reaction:

    • Add 100 μL of BSTFA (with 1% TMCS) to the sample vial.
    • Vortex mix for 30 seconds to ensure complete mixing.
    • Heat at 70°C for 30 minutes to complete the silylation reaction.
    • Allow to cool to room temperature before analysis.
  • GC-MS Conditions:

    • Column: Equity-5 or DB-5MS (30 m × 0.25 mm ID, 0.25 μm film thickness)
    • Injector temperature: 250°C
    • Carrier gas: Helium, constant flow of 1.0 mL/min
    • Oven program: Initial 60°C (hold 2 min), ramp to 240°C at 4°C/min, then to 300°C at 10°C/min (hold 5 min)
    • Injection volume: 1 μL in split mode (split ratio 10:1)
    • Transfer line temperature: 280°C
  • Mass Spectrometer Parameters:

    • Ionization mode: Electron impact (EI) at 70 eV
    • Ion source temperature: 230°C
    • Quadrupole temperature: 150°C
    • Solvent delay: 5 minutes
    • Scan range: m/z 40-500
  • Identification and Quantification:

    • Identify this compound-TMS derivative by comparison with mass spectral libraries.
    • Quantify using selected ion monitoring (SIM) at characteristic ions: m/z 154, 139, 121, 109, 93.
    • Use external calibration with derivatized this compound standards.

Applications in Pharmaceutical and Biological Research

Natural Product Analysis and Standardization

The analysis of this compound and related monoterpenoids plays a significant role in the standardization and quality control of herbal medicines and botanical preparations. This compound has been identified as a constituent in various medicinal plants, including Helichrysum stoechas and several Mentha species [3] [5]. In Helichrysum stoechas, a plant traditionally used for its anti-inflammatory and analgesic properties, this compound is part of the complex mixture of bioactive compounds that contribute to its therapeutic effects [5]. The derivatization protocols described in this document enable more accurate quantification of this compound in these complex matrices, supporting the development of standardized extracts with consistent biological activity.

In studies on Mentha suaveolens from Saudi Arabia, GC-MS analysis revealed that oxygenated monoterpenes like carvone (45-64%) were the predominant volatile constituents, with this compound and similar compounds present in smaller amounts [3]. The application of sensitive derivatization techniques allows researchers to detect and quantify even minor components that may contribute to the overall biological activity through synergistic effects. This comprehensive profiling is essential for establishing quality assurance protocols and ensuring batch-to-batch consistency in herbal products.

Bioactivity Assessment and Drug Discovery

This compound and structurally related monoterpenoids exhibit various biological activities that make them interesting leads in drug discovery research. While specific studies on this compound are limited, research on similar oxygenated monoterpenes has demonstrated significant antioxidant, anti-inflammatory, and antimicrobial properties [3] [4] [5]. The enhanced analytical sensitivity provided by derivatization techniques enables more precise assessment of the pharmacokinetic properties and metabolic fate of these compounds, supporting drug development efforts.

Table 3: Documented Biological Activities of Related Monoterpenoids

Compound Class Biological Activity Experimental Model Reference
Oxygenated monoterpenes Antioxidant (>90% activity) DPPH assay [3]
Lanostane triterpenoids Anti-inflammatory & analgesic Carrageenan-induced paw edema [5]
Eucalyptus EOs Acetylcholinesterase inhibition Spectrophotometric assay [4]
Mentha extracts Antifungal (53% inhibition) Candida albicans assay [3]

The antioxidant capacity of monoterpenoid-rich extracts has been demonstrated in various studies. For instance, ethanolic extracts of Mentha suaveolens exhibited antioxidant activity exceeding 90% in radical scavenging assays [3]. Similarly, the anti-inflammatory potential of terpenoids has been documented, with compounds isolated from Helichrysum stoechas showing significant reduction in paw volume in carrageenan-induced inflammation models and prolongation of response time in hot plate tests [5]. These findings highlight the therapeutic potential of this compound and related compounds, which can be more effectively studied using the derivatization approaches outlined in this document.

Troubleshooting and Optimization Guidelines

Common Issues and Solutions
  • Low Derivatization Efficiency: If derivatization yield is suboptimal, consider increasing reaction temperature or extending reaction time. For silylation, ensure complete dryness of samples as moisture quenches the derivatization reagent.

  • Poor Chromatographic Separation: If derivatized this compound co-elutes with other compounds, optimize the LC gradient or GC temperature program. Consider using a different chromatographic column with alternative selectivity.

  • Signal Suppression in MS: For LC-MS applications with post-column derivatization, check for ion suppression effects. Dilute the sample or improve sample clean-up to minimize matrix effects.

  • Reagent Degradation: BBII reagent and silylation compounds can degrade upon storage. Prepare fresh solutions regularly and store under recommended conditions to maintain reactivity.

Method Validation Parameters

When implementing these derivatization protocols for analytical method development, include the following validation parameters:

  • Linearity: Evaluate over an appropriate concentration range (e.g., 0.1-100 μg/mL)
  • Accuracy and Precision: Determine through spike-recovery experiments and replicate analyses
  • Limit of Detection (LOD) and Quantification (LOQ): Establish based on signal-to-noise ratios of 3:1 and 10:1, respectively
  • Robustness: Assess by varying method parameters (e.g., reaction temperature, mobile phase pH)

Conclusion

The derivatization techniques presented in this application note provide robust and sensitive methods for the analysis of this compound in various matrices. The BBII post-column derivatization approach offers significant advantages for LC-MS applications, with documented sensitivity enhancements of 1.1 to 42.9-fold for hydroxyl-containing compounds [6]. Meanwhile, silylation methods remain the gold standard for GC-MS analysis of terpenoid alcohols like this compound. These protocols enable researchers to overcome the analytical challenges associated with underivatized this compound, facilitating more comprehensive characterization of its distribution, metabolism, and biological activities in pharmaceutical and natural product research.

References

Application Note: Chiral Resolution by Diastereomeric Salt Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a high-level workflow for the chiral resolution process. The subsequent protocol will detail each step for practical implementation in the laboratory.

Detailed Experimental Protocol

This protocol outlines a systematic approach to chiral resolution development, adaptable for compounds like pinocampheol.

1. Preliminary Analysis of Target Compound

  • Identify Functional Groups: Determine if the racemate (e.g., this compound) has an acidic (e.g., carboxylic acid) or basic (e.g., amine) group for salt formation [1] [2]. If not, consider alternative methods like derivatization or attrition-enhanced deracemization [3].
  • Solubility Screening: Perform preliminary tests to understand the solubility profile of the racemate in common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water).

2. Selection of Resolving Agent (RA) The choice of RA is critical and often empirical. The following table summarizes common options [1] [3].

Table 1: Common Chiral Resolving Agents

Type of RA Targets Examples
Acidic RA Chiral amines, bases Camphorsulfonic acid, Tartaric acid, (S)-Mandelic acid [1]
Basic RA Chiral acids 1-Phenylethylamine, Cinchonidine, Brucine [1]

Strategy: Screen multiple RAs. Modern approaches use machine learning models trained on large crystallization datasets to predict promising RA candidates, significantly improving hit rates [2].

3. High-Throughput Screening for Salt Formation

  • Setup: Use a 96-well plate to test numerous conditions in parallel.
  • Variables:
    • Resolving Agents: Test 3-5 different acidic or basic RAs.
    • Solvents: Use a diverse panel of 5-8 solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, water, and their mixtures) [2].
    • Stoichiometry: Test RA-racemate molar ratios of 0.5:1, 1:1, and 2:1.
  • Procedure:
    • Dissolve the racemate and RA in the chosen solvent(s) by heating if necessary.
    • Allow the solutions to cool slowly and evaporate slowly at room temperature to induce crystallization.
    • Monitor for crystal formation over 24-72 hours.

4. Evaluation and Optimization

  • Solid Mass Fraction (m.frac.): Measure the mass of crystals obtained versus the initial mass of the racemate [2]. > m.frac. = m~solid~ / m~initial~
  • Enantiomeric Excess (e.e.): Analyze the crystals and mother liquor using an chiral analytical method (see Section 5) to determine purity [2]. > e.e. = |χ~R~ - χ~S~|
  • Optimize: Scale up the most promising conditions (high m.frac. and e.e.) and fine-tune parameters like cooling rate, seeding, and agitation.

5. Analytical Methods for Chiral Purity To monitor the success of your resolution, employ one of these standard analytical techniques. Table 2: Analytical Methods for Enantiomeric Purity Determination

Method Principle Application Notes
Chiral HPLC Uses a Chiral Stationary Phase (CSP) to temporarily form diastereomeric complexes with enantiomers, leading to separation [4] [5]. The most common method. Common CSPs include polysaccharide-based (e.g., amylose or cellulose derivatives) and cyclodextrin-based phases [5].
Polarimetry Measures the rotation of plane-polarized light by chiral compounds. An enantiopure sample will have a specific rotation [α] [4]. Can be influenced by chiral impurities or solvents. Best used for quick checks and validated with another method like HPLC [4].
NMR with Chiral Shift Reagents Uses chiral complexes (e.g., Yb(tfc)~3~) to form diastereomeric complexes, causing chemical shift differences in NMR spectra [4]. Useful for determining enantiomeric ratio without physical separation.

6. Work-Up and Isolation

  • Isolate Precipitate: Filter the crystalline salt and wash with a small amount of cold solvent.
  • Liberate Enantiomer: Dissolve the diastereomeric salt in water or another suitable solvent and treat with a strong acid or base to break the salt and release the free enantiomer [1]. For example, a salt formed with an acidic RA can be treated with sodium hydroxide to liberate the pure basic enantiomer.
  • Purify: Extract the free enantiomer and recrystallize if necessary.

7. Recycling the Unwanted Enantiomer To improve the overall yield, the undesired enantiomer remaining in the mother liquor can often be racemized (converted back to a 50:50 mixture) and subjected to resolution again. This is known as a Resolution-Racemization-Recycle (RRR) process [1] [3].

Key Considerations for Method Development

  • Scalability: Crystallization-based resolution is the most established method for industrial-scale production due to its robustness and cost-effectiveness [1] [3].
  • Cost: The resolving agent must be inexpensive or easily recyclable to be economically viable on a large scale [3].
  • Alternative Techniques: If diastereomeric salt formation is not feasible, consider other methods:
    • Chiral Preparative Chromatography: Ideal for high-value compounds and early-stage development when other methods fail [5].
    • Kinetic Resolution: Uses a chiral catalyst (e.g., an enzyme) to selectively transform one enantiomer faster than the other [3].
    • Attrition-Enhanced Deracemization (Viedma Ripening): Suitable for "conglomerate"-forming crystals, using grinding under racemizing conditions to convert a racemate into a single enantiomer [3].

References

Application Note: GC-MS Analysis of Terpenoid Alcohols (e.g., Pinocampheol)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating, identifying, and quantifying volatile and semi-volatile organic compounds [1] [2]. It combines the separation power of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS). This application note outlines a generalized protocol for the analysis of terpenoid alcohols, using the bicyclic monoterpenoid pinocampheol (C₁₀H₁₈O) as a model compound [3] [4]. Such compounds are frequently encountered in essential oils, plant extracts, and pharmaceutical research [5] [6]. The methodology focuses on overcoming challenges like co-elution in complex mixtures through spectral deconvolution [7].

2. Experimental Protocol

2.1. Sample Preparation

  • Solid Samples (e.g., plant material): Extract the dried and ground sample using an appropriate technique such as steam distillation or hydrodistillation to obtain the essential oil. Alternatively, use a solvent like hexane or dichloromethane for liquid extraction.
  • Liquid Samples: If the analyte is in a non-volatile solvent, liquid-liquid extraction may be necessary. For essential oils or purified samples, dilute 1:10 to 1:1000 in a suitable volatile solvent (e.g., hexane, methanol) to fall within the instrument's linear dynamic range.
  • Filtration: Pass the final extract through a 0.22 µm or 0.45 µm PTFE or nylon syringe filter to remove particulate matter prior to injection.

2.2. Recommended GC-MS Instrumentation and Parameters

The following table summarizes the suggested starting parameters for GC-MS analysis. These should be optimized for your specific instrument and application.

Table 1: Suggested GC-MS Parameters for Terpenoid Analysis

Parameter Suggested Setting Notes & Alternatives
GC Instrument Any standard GC system with split/splitless inlet
Injector Pulsed Splitless Reduces band broadening for high fidelity injection [2].
Injection Volume 1 µL
Carrier Gas Helium (He) Hydrogen (H₂) can be used as an alternative with proper safety measures [1].
Carrier Gas Flow 1.0 mL/min (constant flow)
Injector Temperature 250 °C Must be high enough to instantly vaporize the sample.
Column Low-bleed stationary phase, e.g., (5%-Phenyl)-methylpolysiloxane Inertness is critical to prevent adsorption of active compounds like alcohols [1].
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness Standard dimensions providing good resolution.

| Oven Program | Initial: 60 °C (hold 1 min) Ramp 1: 10 °C/min to 150 °C Ramp 2: 5 °C/min to 250 °C (hold 5 min) | A slower ramp rate in the elution region of this compound improves separation from co-eluting compounds. | | MS Transfer Line | 280 °C | Must be hot enough to prevent condensation of the analyte. | | Ion Source | Electron Ionization (EI) | The most common and reproducible ionization method [2]. | | Ionization Energy | 70 eV | Standard energy for generating reproducible, library-searchable spectra [2]. | | Ion Source Temp. | 230 °C | | | Mass Analyzer | Single Quadrupole | Standard for qualitative and quantitative analysis [1]. | | Scan Mode | Full Scan: m/z 40 - 350 | Essential for unknown identification and library matching. | | | SIM (for quantitation): Requires experimental determination | To be defined after identifying target ions from a full scan analysis. | | Solvent Delay | 3 - 4 minutes | Protects the detector and filament from solvent vapor. |

2.3. Data Acquisition and Analysis

  • Tuning: Perform mass calibration and instrument tuning according to the manufacturer's specifications using a standard tuning compound (e.g., perfluorotributylamine, PFTBA).
  • Acquisition: Run the sample and a system suitability standard. The data acquired will be a three-dimensional dataset of retention time, intensity, and mass-to-charge ratio (m/z) [2].
  • Deconvolution: For complex samples (e.g., essential oils), use deconvolution software like AMDIS (Automated Mass Spectral Deconvolution and Identification System). This software extracts "pure" component spectra from overlapping chromatographic peaks by identifying ions that maximize simultaneously, significantly improving identification confidence [7].
  • Identification:
    • Compare the acquired mass spectrum of the target peak with reference spectra in commercial libraries (e.g., NIST, Wiley). The NIST library contains a reference spectrum for this compound [4].
    • Use the retention index (RI) system, calculating the RI of the analyte relative to a series of n-alkanes analyzed under the same conditions, for an additional layer of confirmation.

The overall workflow from sample to result is summarized in the diagram below.

Start Start Analysis SamplePrep Sample Preparation (Solvent Dilution / Filtration) Start->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAcq Data Acquisition (3D: RT, Intensity, m/z) GCMS->DataAcq Deconv Spectral Deconvolution (e.g., AMDIS) DataAcq->Deconv ID Compound Identification (Library Match / Retention Index) Deconv->ID Report Result & Report ID->Report

Critical Considerations & Missing Parameters

A significant challenge in creating a definitive protocol is the lack of publicly available, peer-reviewed literature detailing the specific GC-MS analysis of this compound. The compound is mentioned as a constituent of root oil but without analytical details [5]. Therefore, you must experimentally determine the following:

  • Retention Time (RT) / Retention Index (RI): The precise RT of this compound is highly dependent on the column and temperature program used. You must run an authentic standard to determine this.
  • Quantitation Ions: For Selected Ion Monitoring (SIM) mode, which offers higher sensitivity, the characteristic primary and qualifier ions for this compound must be identified from a full-scan analysis of the standard. The molecular ion for this compound (C₁₀H₁₈O) is m/z 154 [3] [4]. Key fragment ions must be experimentally verified.
  • Calibration Curve & Linearity: A series of this compound standards at different concentrations must be run to establish a linear range, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Key Information Requiring Experimental Determination

Parameter Description Action Required
Retention Time Compound's elution time under a specific method. Analyze an authentic chemical standard.
Characteristic Ions Primary and qualifier ions for SIM/SRM quantitation. Perform full-scan analysis of the standard to identify the most abundant and unique fragment ions.
Calibration Data LOD, LOQ, and linear dynamic range. Prepare and analyze a series of standard solutions.

Conclusion

This application note provides a solid foundational protocol for analyzing terpenoid alcohols like this compound using GC-MS. The core principles of sample preparation, instrumental analysis, and data deconvolution are universally applicable [7] [1] [2]. However, the development of a fully validated method requires access to an authentic this compound standard to empirically determine the critical identification and quantitation parameters listed in Table 2. This approach will ensure high reliability in both qualitative confirmation and quantitative measurement for drug development and phytochemical research.


References

Application Notes: Chiral Building Blocks in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

The Critical Role of Chirality in Pharmaceuticals

The pharmaceutical industry has experienced a dramatic growth in the sales of single-enantiomer drugs, driving a rising demand for chiral intermediates and research reagents to improve drug efficacy [1]. Chiral building blocks are essential in preclinical discovery work for producing complex drug candidates [1]. The single chirality of biological molecules is a signature of life, and rationalizing how this homochirality emerged remains a central scientific challenge [2].

Overview of Synthesis and Resolution Methods

Researchers can access enantiomerically pure substances through two primary strategies: asymmetric synthesis and racemic resolution [3]. The table below summarizes the main approaches discussed in the search results.

Method Description Key Features/Examples
Asymmetric Synthesis [1] Synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts. Considered the most ambitious technique; uses chiral metal catalysts.
Chiral Resolution [3] Separation of racemic mixtures into their enantiomers using a chiral selector. An efficient strategy; relies on forming transient diastereomeric complexes.
"Chiral Pool" & Racemate Resolution [1] Using naturally available chiral molecules or resolving racemates as sources. Traditional sources of chiral building blocks.

Experimental Protocols for Chiral Molecules

While specific protocols for pinocampheol are not available, the following general methodologies for synthesizing and analyzing chiral building blocks can serve as a reference.

Protocol: Asymmetric Hydrogenation for Amino Acids

This protocol is adapted from methods used to synthesize chiral α-amino acids and β-amino alcohols [1].

  • Objective: To prepare chiral 2-amino-3-phenylpropanol building blocks in high enantiomeric excess.
  • Materials:
    • Dehydrophenylalanine intermediate (prepared via Erlenmeyer, Horner-Emmons, or Heck reaction).
    • Chiral DuPHOS Rh-catalyst (e.g., [(COD)Rh((S,S)-Et-DuPHOS)]+ for the (S)-enantiomer).
    • Hydrogen gas.
    • Lithium aluminium hydride (LiAlH₄).
    • Methanolic hydrogen chloride.
    • Solvents (e.g., acetone).
  • Procedure:
    • Asymmetric Hydrogenation: Subject the dehydrophenylalanine intermediate to hydrogenation with the chiral DuPHOS Rh-catalyst at 30 psi. The stereochemistry is dictated by the catalyst used [1].
    • Esterification: Treat the resulting acetylaminio acid with methanolic HCl to form the amino ester.
    • Reduction: Reduce the (S)-amino ester to the final (S)-amino alcohol using lithium aluminium hydride.
  • Analysis & Validation:
    • Confirm optical purity by preparing Mosher amide or ester derivatives.
    • Analyze diastereomeric excess by ¹⁹F-NMR or reverse-phase HPLC (>98% ee can be achieved) [1].
Protocol: Chiral Resolution via HPLC with a Glycopeptide Selector

This protocol is adapted from a study on the chiral resolution of aromatic amino acids using Vancomycin as a chiral mobile phase additive [3].

  • Objective: To separate enantiomers of chiral compounds (e.g., tryptophan, tyrosine).
  • Materials:
    • HPLC System with PDA detector.
    • Column: Achiral NH₂ column (250 mm × 4.6 mm, 5 µm).
    • Chiral Selector: Vancomycin.
    • Mobile Phase: Potassium dihydrogen phosphate (50 mM, pH 6.0) and 2-propanol (50:50, v/v).
    • Standards of the racemic mixture.
  • Procedure:
    • Mobile Phase Preparation: Dissolve Vancomycin in the mobile phase at an optimized concentration (e.g., 1.5 mM for tryptophan separation) [3].
    • Chromatographic Conditions: Set the flow rate to 0.8 mL/min.
    • Injection & Analysis: Inject the sample and monitor the elution of enantiomers.
  • Analysis & Validation:
    • Calculate the resolution (Rs) and selectivity (α) between peaks. Under optimal conditions, tryptophan can achieve a resolution of 3.98 [3].
    • Molecular docking with software like AutoDock Vina can be used to evaluate binding affinities between each enantiomer and the chiral selector (Vancomycin), helping to elucidate the chiral recognition mechanism and predict elution order [3].

Workflow for Chiral Building Block Development

The diagram below outlines a general workflow for developing and applying chiral building blocks in drug discovery, integrating synthesis and analysis.

workflow Start Start: Identify Chiral Target RouteSelect Synthesis Route Selection Start->RouteSelect AsymSynth Asymmetric Synthesis RouteSelect->AsymSynth  e.g., Catalytic Hydrogenation RacemicRes Racemic Resolution RouteSelect->RacemicRes  e.g., Chiral HPLC Analysis Chiral Purity Analysis AsymSynth->Analysis RacemicRes->Analysis Analysis->RouteSelect Purity Inadequate AppNote Application in Drug Candidate Analysis->AppNote High Purity Obtained

Key Insights for Researchers

  • Catalyst Predictability: In asymmetric hydrogenation, the chiral catalyst reliably determines the absolute configuration of the product. For instance, [(COD)Rh((S,S)-Et-DuPHOS)]+ will consistently give the (S)-enantiomer [1].
  • Mechanism of Chiral Resolution: Successful separation depends on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. A greater energy disparity in the formation of these complexes leads to superior enantioseparation [3].
  • Verification is Critical: Using methods like Mosher derivative analysis and chiral HPLC to confirm enantiomeric excess is a non-negotiable step in the protocol to ensure the quality of the chiral building block [1] [3].

References

Pinocampheol in fragrance applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data for Pinocampheol

The table below summarizes the key identified physical and chemical properties of this compound.

Property Value
CAS Number 25465-95-6 [1]
IUPAC Name (2R,3R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol [1]
Molecular Formula C10H18O [1] [2]
Molecular Weight 154.25 g/mol [1] [2]
Melting Point 56.00 to 57.00 °C [1]
Water Solubility 926.3 mg/L @ 25 °C (est) [1]
XlogP3 2.60 (est) [1]
Safety Recommendation (Fragrance) Not for fragrance use [1]
Safety Recommendation (Flavor) Not for flavor use [1]

Related Compound: Pinocamphone

A structurally related compound, Pinocamphone, is used in flavor and fragrance agents and occurs in various natural sources [3]. This provides context for the family of chemicals to which this compound belongs.

Property Value
CAS Number 547-60-4 [3]
Molecular Formula C10H16O [3]
Molecular Weight 152.24 g/mol [3]
Boiling Point 210.00 to 213.00 °C [3]
Odor Description Spicy [3]
Category Flavor and fragrance agents [3]
Occurrence Found in hyssop oil, spike lavender oil, sage oil, and others [3]

Fragrance Market Context

While direct data is unavailable for this compound, the broader fragrance market shows key trends that guide ingredient research and development [4]:

  • Consumer Demand: There is a growing demand for natural, sustainable, and clean beauty products, which often favors ingredients derived from natural sources [4].
  • Market Pitfalls: The industry faces challenges with allergens and irritants, requiring rigorous safety assessment of new ingredients [4]. This aligns with the safety recommendation against using this compound in fragrances [1].
  • Innovation Areas: Key areas of innovation include molecular perfumery (creating new synthetic molecules) and personalized fragrance experiences [4].

Proposed Experimental Workflow for Fragrance Ingredient Evaluation

Given the lack of specific protocols for this compound, the following workflow outlines a general approach researchers might take to evaluate a new chemical entity for fragrance applications, incorporating standard methodologies and current market drivers.

Start Start: Candidate Molecule Step1 Chemical Characterization (Molecular Weight, Purity, Stability) Start->Step1 Step2 Odor Profile Analysis (Gas Chromatography-Olfactometry) Step1->Step2 Step3 Performance Testing (Vapor Pressure, Tenacity, Diffusion) Step2->Step3 Step4 Formulation Compatibility (in Solvents, Perfume Bases, End-products) Step3->Step4 Step5 Toxicological & Safety Assessment (Skin Sensitization, Irritation Testing) Step4->Step5 Step6 Regulatory Pathway (IFRA, REACH, FDA Compliance) Step5->Step6 End End: Viable Fragrance Ingredient Step6->End

Protocol Details
  • Chemical Characterization

    • Objective: To confirm the identity and purity of the synthetic or isolated this compound.
    • Methodology:
      • Analytical Techniques: Use techniques like NMR spectroscopy (as predicted for this molecule [1]), Gas Chromatography-Mass Spectrometry (GC-MS) [5], and High-Performance Liquid Chromatography (HPLC) [5] to verify chemical structure and assay purity.
      • Physical Properties: Determine melting point (reported as 56-57°C [1]) and logP (estimated at 2.60 [1]) to understand its hydrophobicity.
  • Odor Profile Analysis

    • Objective: To characterize the scent profile and determine an odor threshold.
    • Methodology:
      • GC-Olfactometry (GC-O): Couple a gas chromatograph with a human sniffing port to separate the compound from potential impurities and describe its specific odor character [5].
      • Expert Panel: Trained perfumers evaluate diluted samples, describing the odor (e.g., woody, camphorous) and assessing its intensity and tenacity over time.
  • Performance and Stability Testing

    • Objective: To evaluate the compound's behavior in different formulations and under various conditions.
    • Methodology:
      • Accelerated Stability Studies: Incorporate the compound into model systems (e.g., ethanol-based perfume, emulsion-based lotion) and store them at different temperatures (e.g., 4°C, 25°C, 40°C). Monitor for chemical degradation and changes in odor profile over time.
      • Vapor Pressure Measurement: Assess the evaporation rate, which is critical for top, middle, or base note classification in perfumery.
  • Toxicological and Safety Assessment

    • Objective: To ensure consumer safety, which is a primary challenge in the fragrance market [4].
    • Methodology:
      • In Silico Prediction: Use computational tools to screen for potential structural alerts for toxicity.
      • In Vitro Assays: Conduct tests for skin sensitization (e.g., LuSens, h-CLAT), skin irritation, and phototoxicity.
      • IFRA Compliance: Check the compound's status against the International Fragrance Association's standards, which may currently restrict or provide no guidance for its use [1].

Important Limitations and Future Research

The most current and authoritative sources explicitly state that this compound is not recommended for fragrance or flavor use [1]. This indicates that it may have known undesirable properties, such as a weak or unpleasant odor, potential toxicity, or chemical instability, that make it unsuitable for commercial applications.

Future research could focus on:

  • Investigating the specific chemical or toxicological reasons behind its non-recommendation.
  • Exploring its potential as a synthetic intermediate for other fragrance materials.
  • Re-evaluating its odor properties if a higher purity sample becomes available.

References

Comprehensive Application Notes and Protocols for the Stereoselective Synthesis of (−)-Isopinocampheol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chiral terpene alcohols represent an important class of synthetic intermediates in pharmaceutical development and natural product synthesis. Among these, (−)-isopinocampheol stands out as a valuent chiral building block and key precursor to versatile borane reagents. The stereoselective synthesis of this molecule via hydroboration of naturally occurring α-pinene provides researchers with efficient access to enantiomerically enriched materials for asymmetric synthesis. This protocol details an optimized procedure for the large-scale preparation of (−)-isothis compound with exceptional enantiomeric purity (>95% ee), based on the classic Organic Syntheses procedure with modern adaptations. The application notes further describe the characterization, handling, and implementation of this chiral pool material in synthetic campaigns, particularly highlighting its transformation to (−)-diisopinocampheylborane, a workhorse reagent for enantioselective carbonyl reductions and other stereocontrolled transformations.

Synthetic Significance and Strategic Approach

Chemical Background

Isothis compound (Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-) is a chiral secondary alcohol derived from α-pinene, a readily available natural product from pine trees. The significance of this compound extends beyond its intrinsic structure to its utility as a precursor to chiral hydroborating agents. The hydroboration of α-pinene proceeds with excellent stereocontrol due to the rigid bicyclic framework of the starting material, which directs reagent approach to the less hindered face. The resulting organoboranes can be subsequently oxidized to yield the alcohol with retention of configuration. This methodology exemplifies the power of substrate-directed stereocontrol in complex molecule synthesis.

The current protocol represents a significant improvement over earlier approaches that used in situ generated diborane in diglyme as solvent. The present method employs commercially available borane-methyl sulfide complex and features an equilibration step that enhances the optical purity of the intermediate dialkylborane. This improved procedure provides consistent access to (−)-isothis compound with excellent enantiomeric excess (>95%), making it suitable for demanding applications in asymmetric synthesis where high stereochemical purity is crucial.

General Reaction Scheme

The synthesis of (−)-isothis compound proceeds through a sequential hydroboration-oxidation sequence:

  • Hydroboration: (+)-α-Pinene undergoes hydroboration with borane-dimethyl sulfide complex to form (−)-diisopinocampheylborane
  • Equilibration: The intermediate dialkylborane undergoes stereochemical refinement
  • Oxidation: Hydrogen peroxide-mediated oxidation of the borane intermediate to the alcohol

Experimental Protocol

Materials and Equipment

Starting Materials and Reagents:

  • Borane-methyl sulfide complex (10.0 mL, 0.100 mol)
  • (+)-α-Pinene (27.2 g + 4.08 g, 0.230 mol total, [α]²¹D +47.1°)
  • Anhydrous tetrahydrofuran (66 mL total)
  • Methanol (8 mL)
  • 3 M aqueous sodium hydroxide (36.6 mL)
  • 30% aqueous hydrogen peroxide (24 mL)
  • Diethyl ether (250 mL total)
  • Anhydrous potassium carbonate (drying agent)
  • Pentane (for crystallization)

Specialized Equipment:

  • 300-mL three-necked flask
  • Magnetic stirrer and stir bar
  • Pressure-equalizing dropping funnel with septum inlet adapter
  • Reflux condenser with hose adapter
  • Mineral oil bubbler
  • Ice-water bath
  • Thermometer
  • Nitrogen inlet system
  • Rotary evaporator
  • Fractional distillation apparatus with 30-cm column packed with glass helices
Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-necked flask with magnetic stir bar, thermometer, dropping funnel, and reflux condenser. Dry the apparatus in an oven and assemble while hot under a nitrogen flush. Maintain a slight positive pressure of nitrogen using a mineral oil bubbler. [1]

  • Initial Hydroboration:

    • Charge the flask with borane-methyl sulfide complex (10.0 mL, 0.100 mol) and 30 mL of anhydrous tetrahydrofuran.
    • Immerse the flask in an ice-water bath and allow the temperature to stabilize at 0-3°C.
    • Add (+)-α-pinene (27.2 g, 0.200 mol) dropwise via dropping funnel over 15 minutes with vigorous stirring.
    • Continue stirring for 3.5 hours at 0°C. A white solid precipitate of (−)-diisopinocampheylborane forms during this period.
  • Solvent Removal and Equilibration:

    • Connect the reflux condenser to a vacuum trap cooled in an acetone-dry ice bath.
    • Remove dimethyl sulfide and tetrahydrofuran by bulb-to-bulb vacuum distillation (0.1 mm Hg) with the reaction flask in a room temperature water bath.
    • Once only a dry, white solid remains, release the vacuum with nitrogen.
    • Slurry the solid in 36 mL of tetrahydrofuran at room temperature.
    • Add additional (+)-α-pinene (4.08 g, 0.030 mol) and stir the resulting slurry for 5 minutes at room temperature.
    • Store the mixture under nitrogen at 4°C for 3 days to allow equilibration. [1]
  • Hydride Destruction and Oxidation:

    • Cool the equilibrated mixture in an ice-water bath.
    • Destroy excess hydride by slow, dropwise addition of methanol (8 mL). Caution: Hydrogen gas evolution occurs during this step—vent to an efficient fume hood.
    • Add 3 M aqueous sodium hydroxide (36.6 mL) in one portion.
    • Oxidize the borinic acid intermediate by dropwise addition of 30% hydrogen peroxide (24 mL) at 35°C ± 3°C with vigorous stirring. Caution: The oxidation is exothermic—maintain careful temperature control.
    • Replace the ice-water bath with a warm-water bath and stir the reaction mixture for 1 hour at 50-55°C to destroy excess hydrogen peroxide.
  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.
    • Saturate the aqueous layer with sodium chloride and add diethyl ether (50 mL).
    • Separate the organic layer and extract the aqueous layer with two 100-mL portions of ether.
    • Combine the organic extracts and dry over anhydrous potassium carbonate.
    • Filter and concentrate using a rotary evaporator at 60°C (15 mm Hg) to give a crude oil that solidifies upon cooling.
  • Purification:

    • Fractionally distill the crude product using a 30-cm column packed with glass helices, collecting (−)-isothis compound at 60-65°C (0.1 mm Hg).
    • The distillate crystallizes in the receiver, yielding 24.7 g (80%) with m.p. 49-55°C and 97.5% purity by GC.
    • For further purification, slurry 4.7 g of the product in 2.3 mL of pentane at room temperature, cool to −78°C, collect by filtration, and air-dry to yield 3.8 g of crystalline product with m.p. 52-55°C and 99.2% purity by GC. [1]
Critical Safety Considerations
  • Borane-methyl sulfide complex is extremely moisture-sensitive and pyrophoric—all transfers must be conducted under inert atmosphere using syringe techniques.
  • Hydrogen gas evolution during methanolysis requires venting to an efficient fume hood and controlled addition of methanol to prevent violent foaming.
  • Hydrogen peroxide oxidation is exothermic and can be vigorous—maintain temperature control through slow addition and cooling.
  • All solvent removals should be performed with proper trapping and ventilation due to the volatility and flammability of the solvents involved.

Characterization and Analytical Data

Quantitative Results Summary

Table 1: Yield and Physical Properties of (−)-Isothis compound

Parameter Crude Distillate Crystallized Product
Yield 24.7 g (80%) 3.8 g (from 4.7 g crude)
Boiling Point 60-65°C (0.1 mm Hg) -
Melting Point 49-55°C 52-55°C
Purity (GC) 97.5% 99.2%
Specific Rotation [α]¹⁹D -34.3° (c 20, EtOH) [α]¹⁹D -34.9° (c 20, EtOH)
Enantiomeric Excess >95% >99%

Table 2: Spectroscopic Characterization Data

Analytical Method Key Features
¹H NMR Peak at δ 4.05 (broad) attributed to the methine proton adjacent to oxygen
Chiral Shift NMR Using Eu(hfc)₃: single broad peak at 7.5 ppm shift from δ 4.05; race-mate shows two singlets at δ 10.75 separated by 0.15 ppm
Optical Rotation Specific rotation consistent with high enantiomeric purity
Melting Point Sharp melting point after crystallization indicates high purity
Analytical Techniques

The enantiomeric excess of (−)-isothis compound was determined to be greater than 95% by 200 MHz ¹H NMR using the chiral shift reagent tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III). Addition of the lanthanide reagent (40 mg, 0.034 mmol) to the chiral alcohol (30 mg, 0.21 mmol) produced a shift of 7.5 ppm in the peak centered around δ 4.05. Only one broad peak was observed, indicating high enantiopurity. Treatment of (±)-isothis compound in a similar manner gave two broad singlets of equal intensity centered around δ 10.75 (separated by 0.15 ppm), attributable to the diastereomeric protons. [1]

Workflow Visualization

PinocampheolSynthesis Start Start Synthesis A Apparatus Setup (300-mL three-necked flask Nitrogen atmosphere) Start->A B Charge with BH3·SMe2 (0.100 mol) and THF (30 mL) A->B C Cool to 0-3°C (Ice-water bath) B->C D Add (+)-α-Pinene (0.200 mol) Dropwise over 15 min C->D E Stir 3.5 h at 0°C (-)-Diisopinocampheylborane precipitates as white solid D->E F Remove solvents (Bulb-to-bulb distillation at 0.1 mm Hg) E->F G Equilibration Slurry in THF (36 mL) Add more (+)-α-Pinene (0.030 mol) Store at 4°C for 3 days F->G H Destroy excess hydride Slow addition of MeOH (8 mL) Vent H2 gas in hood G->H I Oxidation 1. Add 3M NaOH (36.6 mL) 2. Add 30% H2O2 (24 mL) at 35±3°C H->I J Heat 1 h at 50-55°C Destroy excess H2O2 I->J K Workup 1. Cool to room temperature 2. Salt saturation with NaCl 3. Ether extraction (3×) J->K L Drying and Concentration (K2CO3, rotary evaporation) K->L M Fractional Distillation 60-65°C at 0.1 mm Hg L->M N Optional Crystallization Slurry in pentane Cool to -78°C Collect crystals M->N Product (-)-Isothis compound 24.7 g (80% yield) 97.5% purity by GC [α]19D -34.3° N->Product

Diagram 1: Complete experimental workflow for the synthesis of (−)-isothis compound, highlighting critical steps and safety considerations.

Applications in Organic Synthesis

Utility in Asymmetric Synthesis

(−)-Isothis compound serves as a precursor to valuable chiral reagents, most notably (−)-diisopinocampheylborane, which has been widely employed for the enantioselective hydroboration of prochiral alkenes. The high stereocontrol achieved with this reagent system makes it particularly valuable for the synthesis of pharmaceutical intermediates and natural products where specific absolute stereochemistry is required. The rigid bicyclic framework of isothis compound-derived reagents provides exceptional steric differentiation in transition states, leading to high enantioselectivity across a broad range of substrates.

The synthetic utility of hydroboration reagents derived from terpene precursors like α-pinene extends to the preparation of complex molecular architectures. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives have been elegantly used for asymmetric reduction of ketones, Diels-Alder reactions, and Suzuki couplings, demonstrating the versatility of organoborane chemistry in constructing carbon-carbon bonds with defined stereochemistry. [2]

Comparison with Alternative Methods

The current method represents a significant improvement over earlier approaches to isothis compound synthesis. Previous procedures employed in situ generated diborane with diglyme as solvent but provided products with lower enantiomeric purity. The key advantages of the present protocol include:

  • Utilization of commercially available reagents without specialized generation equipment
  • Incorporation of an equilibration step that enhances optical purity
  • Reproducible high yields (80%) on practical laboratory scales
  • Excellent enantiocontrol (>95% ee) suitable for demanding applications

Troubleshooting and Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for (−)-Isothis compound Synthesis

Problem Possible Cause Solution
Low Yield Incomplete hydroboration Ensure strict temperature control (0-3°C) during α-pinene addition
Poor Enantiomeric Purity Suboptimal equilibration Confirm storage time (3 days) and temperature (4°C) for equilibration step
Product Decomposition Excessive heating during distillation Use oil bath rather than direct heating; maintain pressure <0.1 mm Hg
Difficulty with Crystallization Insufficient purity of distillate Perform careful fractional distillation; use minimal pentane for slurry
Violent Foaming During Methanolysis Rapid methanol addition Add methanol dropwise with efficient cooling and hydrogen venting
Scale-up Considerations

For larger-scale preparations, particular attention should be paid to:

  • Heat management during the exothermic oxidation step, requiring controlled addition rates and efficient cooling capacity
  • Efficient vapor dispersal during methanolysis to handle hydrogen gas evolution safely
  • Fractional distillation optimization to maintain product quality and recovery at increased scale
  • Solvent recovery systems to improve process economics and environmental footprint

Conclusion

The stereoselective synthesis of (−)-isothis compound via hydroboration of (+)-α-pinene represents a robust and scalable method for accessing this important chiral building block. The protocol detailed herein provides researchers with a reliable procedure that delivers high chemical and enantiomeric purity, suitable for applications in asymmetric synthesis and pharmaceutical development. The comprehensive characterization data and troubleshooting guidelines ensure reproducible results across different laboratory environments. The utility of the product as a precursor to valuable chiral reagents further enhances the importance of this methodology in the synthetic chemist's toolkit.

References

Troubleshooting Guide: Low Yield in Pinocampheol Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the common causes and solutions for low yield in pinocampheol synthesis?

Low reaction yields can stem from various factors. The table below outlines potential issues and corresponding optimization strategies.

Problem Category Specific Issue Suggested Optimization Action
Reaction Parameters Sub-optimal temperature/time Systematically vary temperature and reaction duration; test a range around theoretical optimum [1].
Incorrect reactant stoichiometry Re-calculate stoichiometry; ensure balance between limiting and excess reagents.
Catalyst System Catalyst inefficiency or decomposition Screen alternative catalysts; confirm catalyst activity and stability under reaction conditions.
Low catalytic loading Optimize catalyst amount; avoid under- or over-use which can slow reaction or cause side products.
Reaction Setup & Workup Inert atmosphere failure Ensure proper degassing and use of inert gas (e.g., N2, Ar) for air/moisture-sensitive steps.
Incomplete product extraction Use more efficient extraction solvents; perform multiple extractions; check pH for acid/base extraction.
Analytical Issues Incorrect yield calculation Validate quantification method (e.g., NMR, GC); use a calibrated internal standard.
Co-eluting impurities Improve purification (e.g., chromatography, recrystallization) before yield analysis.

General Workflow for Yield Optimization: A systematic approach is crucial for resolving low yield problems. The following diagram outlines a logical troubleshooting workflow.

G Start Low Yield Observed Step1 Verify Reaction Setup Start->Step1 Step2 Check Analytical Methods Step1->Step2 Step3 Systematic Parameter Screening Step2->Step3 Step4 Explore Alternative Conditions Step3->Step4 If yield still low Step5 Problem Resolved Step4->Step5

Advanced Optimization Methodology

Q: How can I systematically optimize complex reaction parameters?

For challenges involving multiple interdependent variables (e.g., temperature, catalyst loading, solvent ratio), a structured optimization strategy is more efficient than one-factor-at-a-time (OFAT) experiments.

  • Bayesian Optimization (BO): This machine learning approach uses statistical models to find the optimum of a complex function with the fewest experimental runs. It is ideal when experiments are costly or time-consuming [2].
  • Process-Constrained Batch Optimization (pc-BO): This variant is particularly useful for systems with fixed parameters (e.g., a specific reactor type with shared pressure settings) and adjustable parameters. It efficiently handles these constraints during optimization [2].
  • Thompson Sampling (TS): A method often used with BO to effectively balance exploration (testing new, uncertain conditions) and exploitation (refining known promising conditions), preventing the optimization process from getting stuck in a local yield maximum [2].

The diagram below illustrates how this approach can be implemented, for instance, on a high-throughput platform.

G A Define Parameter Space (Temp, Catalyst, Solvent, etc.) B Initial Experiment (Batch of Tests) A->B C Model & Analyze Results (Bayesian Update) B->C D Suggest Next Experiments (Thompson Sampling) C->D E No C->E Yield Optimal? D->B Next Batch E->B Continue Loop F Yes E->F G Identify Optimal Conditions F->G

Key Recommendations

To improve your this compound synthesis yield, focus on these areas:

  • Systematic Parameter Screening: Use the Bayesian optimization workflow to efficiently navigate complex parameter spaces instead of OFAT [2].
  • Rigorous Analytical Validation: Ensure your yield calculation method is accurate and that the product is pure before quantification.
  • Thorough Literature Review: Search specialized organic chemistry journals for "pinociol rearrangement" or the specific reduction method you are using, as optimal conditions can be highly reaction-specific.

References

Pinocampheol Purification Challenges & Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Challenge Category Specific Issue Proposed Solutions & Advanced Techniques
Source & Identification Occurs in complex natural extracts alongside similar compounds [1]. Use GC/MS and GC/FID for accurate identification; HPLC for non-volatile fraction analysis [1].
Stereoisomer Separation Separation of pinocampheol enantiomers is highly challenging. Use Chiral Stationary Phases (CSPs) in HPLC; novel CSPs (e.g., trianglsalen macrocycle) show high enantioselectivity [2] [3].
Method Optimization Retention time drift can affect separation reproducibility [4]. Control mobile phase composition/temperature; use column ovens and internal standards for stable retention times [4].

Detailed Experimental Protocols

Protocol 1: Isolation and Identification from Plant Material

This protocol is adapted from research on Mentha suaveolens, where this compound was identified [1].

  • Step 1: Essential Oil Extraction Use hydro-distillation of dried plant material using a Clevenger-type apparatus. Collect the pale yellow essential oil and dry it over anhydrous sodium sulfate. Calculate the percentage yield [1] [5].

  • Step 2: Compound Identification via GC-MS and GC-FID Analyze the essential oil using Gas Chromatography coupled with Mass Spectrometry (GC/MS) and Flame Ionization Detection (GC/FID).

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
    • Temperature Program: Start at 50°C, then increase to 250°C at a rate of 3°C per minute.
    • Identification: Identify compounds by comparing their mass spectra with library data and by calculating their Kovats Retention Indices (RI) relative to a homologous series of n-alkanes [1].
  • Step 3: Analysis of Non-Volatile Fractions via HPLC For a more comprehensive profile, analyze the non-volatile phenolic compounds using High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reversed-phase column.
    • Mobile Phase: A gradient of water and acetonitrile, both acidified with 0.1% formic acid.
    • Detection: Use a UV/Vis or diode-array detector [1].
Protocol 2: Enantioseparation using Chiral HPLC

This methodology is based on the application of novel chiral stationary phases [3].

  • Step 1: Column Selection Select a Chiral Stationary Phase (CSP) designed for enantioseparation. Newer CSPs, such as those based on a chiral trianglsalen macrocycle, have demonstrated excellent performance, achieving baseline separation for multiple racemates [3].

  • Step 2: Mobile Phase Optimization Systematically optimize the mobile phase. Study the effects of different alcohol modifiers (e.g., methanol, ethanol, isopropanol) in mixture with heptane, and their ratios, on retention and resolution. The choice of modifier can significantly impact enantioselectivity [3].

  • Step 3: Temperature Control Use a column oven to maintain a stable and controlled temperature during the run. Studies show that investigating the effect of column temperature (e.g., from 20°C to 40°C) is crucial, as it can affect the retention time and resolution of the enantiomers [4] [3].

This compound Purification Workflow

The diagram below outlines a logical workflow for the purification of this compound, integrating the protocols above.

Start Start: Crude Plant Material Extraction Hydro-Distillation Start->Extraction Analysis GC-MS/FID Analysis Extraction->Analysis ID_Confirmed This compound Identified? Analysis->ID_Confirmed Prep_HPLC Preparative HPLC (Initial Fraction Collection) ID_Confirmed->Prep_HPLC Yes End End: Pure this compound ID_Confirmed->End No Chiral_Sep Chiral HPLC (Enantioseparation) Prep_HPLC->Chiral_Sep Purity_Check Purity Analysis (HPLC/GC) Chiral_Sep->Purity_Check Purity_Check->Chiral_Sep Fail Purity_Check->End Pass

Technical Support FAQs

Q1: Our this compound peak shows significant retention time drift during chiral HPLC analysis. How can we stabilize the method? Retention time drift is often caused by changes in mobile phase composition, temperature fluctuations, or column degradation [4].

  • Solution: Ensure mobile phase is fresh and consistently prepared. Use a column oven to maintain a stable temperature. For method robustness, consider using an internal standard to correct for minor shifts. Regularly validate system performance [4].

Q2: We are working with a new racemic mixture and need to develop a chiral separation method from scratch. What is a modern and effective approach? Traditional trial-and-error is being superseded by more predictive methods.

  • Solution: Explore novel Chiral Stationary Phases (CSPs) with broad enantioselectivity, such as those based on macrocyclic selectors [3]. Furthermore, emerging technologies that combine machine learning with crystallographic data are being developed to predict effective resolving agents for chiral molecules, potentially drastically reducing development time [6].

References

Pinocampheol storage stability issues

Author: Smolecule Technical Support Team. Date: February 2026

What is Pinocampheol?

This compound is a monoterpene alcohol that is primarily encountered as a product of the oxidation of pinane. The table below summarizes its key characteristics based on the available research:

Characteristic Description
Chemical Role Oxidation product of pinane [1].
Formation Context Produced during the oxidation of cis-pinane to 2-pinane hydroperoxide, a step in the α-pinene route for synthesizing aromas like linalool, nerol, and geraniol [2] [1].
Related Compounds Often found alongside other oxidation products like verbanol and corresponding ketones [1]. Verbenone is a closely related bicyclic monoterpene ketone [3].

Troubleshooting Guide for this compound Analysis

A primary challenge is selectively producing this compound and accurately analyzing it amidst similar compounds.

Q: How can I minimize the formation of this compound and other by-products during pinane oxidation?

A: The choice of catalyst system is critical. Heterogeneous catalysts, particularly metal phthalocyanines encapsulated in zeolites or supported on treated activated carbon, can significantly improve selectivity for the target hydroperoxide over this compound [2] [1].

Factor Recommendation & Rationale
Catalyst Type Use iron phthalocyanine complexes supported on modified activated carbon. This system yielded 77% selectivity for 2-pinane hydroperoxide at 91% conversion, with much lower by-product formation [2].
Catalyst Environment Prefer encapsulated catalysts (e.g., in Y zeolites). The zeolite cage creates steric constraints that suppress unwanted side reactions leading to products like this compound and verbanol [1].
Oxidant Feed Use a slow, continuous feed of tert-butyl hydroperoxide (t-BHP) instead of a large initial excess. This helps control the concentration of active oxidant, reducing excessive decomposition and by-product formation [1].
Q: My analysis shows unexpected peaks. How can I confirm the identity of this compound in a mixture?

A: this compound is often a minor product in a complex mixture. Its identity can be confirmed using several analytical techniques.

  • Chromatographic Separation: Use Gas Chromatography (GC) for separation.
  • Mass Spectrometry (MS): A GC/MS system can help identify this compound by its unique mass fragmentation pattern [4].
  • Comparative Analysis: Compare the retention time and mass spectrum of your sample peak with an authentic this compound standard. Be aware that other isomers like verbanol may co-elute or have similar spectra, so a good separation method is essential [1].

Experimental Workflow for Catalytic Oxidation

The following diagram outlines a general experimental workflow for the catalytic oxidation of pinane, based on methodologies from the literature [2] [1]. This can serve as a protocol for your own experiments.

Start Start Reaction Setup CatPrep Catalyst Preparation (FePc on activated carbon) Start->CatPrep ReactorLoad Load Reactor: - Catalyst - cis-Pinane - Solvent (Acetone/t-butanol) CatPrep->ReactorLoad OxFeed Slow Continuous Feed of tert-Buty Hydroperoxide (t-BHP) ReactorLoad->OxFeed Conditions Maintain Conditions: - Room Temperature - Atmospheric Pressure OxFeed->Conditions Monitor Monitor Reaction (GC/MS tracking) Conditions->Monitor Quench Quench Reaction Monitor->Quench Analyze Analyze Products: - 2-pinane hydroperoxide - this compound (by-product) - Others Quench->Analyze

Storage & Stability Considerations

While the search results do not provide specific studies on this compound storage stability, you can apply general principles for managing lab chemicals:

  • General Rule for Alcohols: As a tertiary alcohol, this compound is generally more stable than primary or secondary alcohols to oxidation. However, it can be susceptible to acid-catalyzed dehydration.
  • Recommended Practices: Store the compound in a cool, dark place, ideally in a sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential oxidation. Keep it away from strong acids.
  • Next Steps for Information: For definitive stability data, you may need to consult specialized chemical databases, safety data sheets (SDS) from chemical suppliers, or perform accelerated stability studies under controlled conditions.

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common issues and solutions based on standard analytical method development practices.

Question Possible Cause & Solution
Low resolution between pinocampheol and a close-eluting peak. Cause: Chromatographic conditions (mobile phase pH, column temperature, gradient) are not optimal. Solution: Systematically optimize method parameters. Adjust mobile phase composition (e.g., buffer pH, organic solvent ratio) or column temperature. Evaluate different column chemistries (e.g., C18, phenyl, cyano) [1].
Poor peak shape (tailing or fronting). Cause: Secondary interactions with the column or incompatible injection solvent. Solution: Modify the mobile phase with additives (e.g., triethylamine for basic analytes, trifluoroacetic acid for acidic analytes). Ensure the injection solvent is weaker than the mobile phase [1].
Inconsistent results between analysts or instruments. Cause: Method is not sufficiently robust or rugged. Solution: During development, use statistical Design of Experiments (DoE) to test the impact of small, deliberate changes in critical parameters (e.g., flow rate, pH, column lot). Define strict system suitability criteria from this data to ensure consistent performance [1] [2].
High background noise affecting detection limit. Cause: Sample impurities, contaminated mobile phase, or detector issues. Solution: Clean sample preparation (e.g., solid-phase extraction, filtration). Use high-purity reagents. Ensure detector lamp is aligned and has sufficient life remaining [1].
The method fails during transfer to another lab. Cause: Incomplete method understanding or insufficient training. Solution: Conduct a formal method transfer with a pre-approved protocol. The receiving lab should perform the method with support from the developing lab to ensure procedural knowledge is effectively shared [3].

Detailed Experimental Protocols for Key Tests

The following protocols are generalized from standard practices for analytical method validation [1] [2]. You will need to determine the specific conditions (e.g., exact concentrations, mobile phase) suitable for this compound through initial scouting experiments.

Forced Degradation Study (to establish specificity)

A forced degradation study is critical for demonstrating that your method can accurately measure this compound even in the presence of its degradation products [1].

  • Objective: To prove the method is "stability-indicating."
  • Procedure:
    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
    • Subject aliquots of this solution to various stress conditions:
      • Acidic Hydrolysis: Add 1M HCl and heat (e.g., 60°C for 1 hour).
      • Basic Hydrolysis: Add 1M NaOH and heat (e.g., 60°C for 1 hour).
      • Oxidative Degradation: Add 3% H₂O₂ and leave at room temperature.
      • Thermal Degradation: Expose the solid to dry heat (e.g., 70°C for 1 week).
      • Photodegradation: Expose the solid/solution to UV/VIS light.
    • Neutralize the acid/base samples after stress.
    • Analyze all stressed samples alongside an untreated control using your developed method (e.g., HPLC-UV).
  • Acceptance Criteria: The method should effectively separate this compound from all degradation peaks, demonstrating "peak purity" (e.g., using a photodiode array detector). Degradation of 5-20% is typically targeted [1].
Determination of Limit of Detection (LOD) and Quantitation (LOQ)

These parameters define the sensitivity of your method [1].

  • Objective: To establish the lowest levels of this compound that can be detected and reliably quantified.
  • Procedure (Signal-to-Noise Method):
    • Prepare a series of diluted this compound solutions from your stock solution.
    • Inject these solutions and measure the signal-to-noise (S/N) ratio.
    • The LOD is the concentration at which the S/N ratio is approximately 3:1.
    • The LOQ is the concentration at which the S/N ratio is approximately 10:1.
  • Acceptance Criteria: The precision (RSD) of multiple injections at the LOQ should typically be ≤10-15%, and the accuracy should be within 80-120% [1].
Method Robustness Testing

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters [1].

  • Objective: To identify critical method parameters and set appropriate system suitability limits.
  • Procedure (using a Design of Experiments approach):
    • Identify key variables to test (e.g., mobile phase pH ±0.1, organic composition ±1%, column temperature ±2°C, flow rate ±0.1 mL/min).
    • Use an experimental design (e.g., a Plackett-Burman or fractional factorial design) to efficiently test the combinations of these variables.
    • Perform the analyses and record critical outputs (e.g., retention time, resolution, tailing factor, efficiency).
    • Use statistical analysis to determine which parameters have a significant effect on the results.
  • Outcome: The data is used to define the tolerances for the method's system suitability test, ensuring the method performs correctly during routine use.

Analytical Method Development Workflow

The diagram below outlines the key stages in the analytical method lifecycle, from initial definition to routine use.

Start Define Method Objective and Analyte Properties A Literature Review and Method Selection Start->A B Method Optimization and Scouting A->B C Forced Degradation Studies B->C D Pre-validation Robustness Testing C->D E Formal Method Validation D->E F Documentation and SOP Creation E->F G Method Transfer (if needed) F->G End Routine Analysis & Monitoring G->End

I hope this structured guide provides a solid foundation for developing and troubleshooting your analytical method for this compound. The key is to systematically apply these general principles to the specific chemical properties of your compound.

References

Analytical Methods for Determining Enantiomeric Purity

Author: Smolecule Technical Support Team. Date: February 2026

Accurately determining enantiomeric excess (ee) is the first critical step. The table below compares the most common analytical techniques.

Method Principle Key Chiral Selectors Best for pinocampheol... Troubleshooting Tips

| Chiral HPLC (cLC) [1] [2] | Formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP), leading to different retention times for each enantiomer. | Polysaccharides, Pirkle-type, Cyclodextrins, Macrocyclic antibiotics [1] [2] | ...due to its robustness and high selectivity. It is the most widely used technique for analysis and purification. | ● If separation is poor, try a different CSP class (e.g., switch from a Pirkle-type to a polysaccharide-based column). ● Adjust the mobile phase composition (e.g., ratio of alcohol/alkane) and temperature [2]. | | Capillary Electrophoresis (CE) [1] [3] | Electrophoretic mobility of enantiomers is differentially altered by a chiral selector added to the background electrolyte. | Cyclodextrins (CM-β-CD, DM-β-CD), Chiral crown ethers [3] | ...when a fast method development and low solvent consumption are desired. | ● If peaks co-elute, optimize the type and concentration of the chiral selector. ● For charged analytes, adjusting pH and using ionic additives can improve separation [3]. | | Exciton-Coupled Circular Dichroism (ECCD) [4] | An achiral host (e.g., Cu(II) complex) binds the chiral guest, creating a helical complex that produces a characteristic CD signal, the sign of which indicates absolute configuration. | Achiral metal complex hosts (e.g., [(BPQA)CuII(ClO4)2]) [4] | ...for rapid, non-chromatographic determination of both ee and absolute configuration in high-throughput screening. | ● Ensure host-guest complex saturation (use ~2 equivalents of guest). ● The signal magnitude can be analyte-dependent; use pattern recognition (LDA) for identification [4]. |

The following workflow outlines a general strategy for selecting and optimizing an analytical method.

G Start Start: Determine this compound Enantiomeric Purity A Primary Goal? Start->A B High-Throughput Screening A->B  Speed & Config. C Analysis & Purification A->C  Precision & Prep. D Use ECCD Method B->D E Select Chiral HPLC (cLC) C->E F Choose CSP Class E->F G Polysaccharide-based (broad applicability) F->G H Pirkle-type (specific interactions) F->H I Optimize Mobile Phase & Temperature G->I H->I J Adequate Separation? I->J K Proceed with Analysis J->K Yes L Try Alternative CSP or CE Method J->L No L->F Re-evaluate

Strategies for Improving Enantiomeric Purity

If the initial purity is insufficient, the following techniques can be used for purification or enrichment.

Method Description Considerations

| Preparative Chiral HPLC | Scaling up the analytical cLC method to separate and collect multi-gram quantities of the pure enantiomer. | - High cost of preparative columns and solvents.

  • Optimize on an analytical column first to maximize throughput [1] [2]. | | Chiral Resolution via Diastereomers | Converting this compound enantiomers into a pair of diastereomers using an enantiopure chiral derivatizing agent (e.g., Mosher's acid chloride). The diastereomers have different physical properties and can be separated using standard achiral chromatography or crystallization. | - Requires an expensive, high-purity chiral agent.
  • The derivatization and subsequent deprotection steps must be quantitative and not cause racemization. | | Kinetic Resolution | Using a chiral catalyst or enzyme (e.g., lipase) that selectively reacts with one enantiomer of this compound (or a precursor) at a much faster rate than the other. | - The maximum yield of the desired enantiomer is limited to 50% from a racemate.
  • Success depends on finding a highly selective catalyst/enzyme for your substrate. |

The logical relationship for selecting a purification strategy is outlined below.

G Start Goal: Improve Purity of this compound A Scale of Purification? Start->A B Milligram to Gram Scale A->B C Multi-gram to Industrial Scale A->C D Available Enantiopure Agent? B->D G Consider Kinetic Resolution (Max 50% yield from racemate) C->G E Use Diastereomeric Resolution (via achiral chromatography) D->E Yes F Use Preparative Chiral HPLC D->F No

Utilizing Computational Tools

Computational chemistry is a powerful tool for rational method design, reducing the need for extensive trial-and-error in the lab [2].

  • Molecular Dynamics (MD) and Docking: These are the most reported methods (50% and 25% of studies, respectively) [2]. They can simulate the 3D interaction between your this compound molecule and different CSPs. By modeling the transient diastereomeric complexes, you can predict which CSP might offer the best enantioselectivity and even forecast the elution order of the enantiomers [2].
  • Key Interactions to Model: Chiral recognition typically involves a combination of hydrogen bonding, π-π interactions, dipole-dipole forces, and steric effects [2]. Computational models can help visualize and quantify these interactions for this compound with various selectors.

Frequently Asked Questions (FAQs)

Q1: My chiral HPLC separation is poor. What should I do? This is a common issue. First, ensure your compound is stable and pure. Then, systematically:

  • Change the CSP: If a polysaccharide-based column (e.g., Chiralpak) doesn't work, try a Pirkle-type or cyclodextrin-based column [2].
  • Optimize the Mobile Phase: Vary the ratio of polar (e.g., ethanol) to non-polar (e.g., heptane) solvents. Adding a small amount of acid or base can improve peak shape for ionizable compounds.
  • Adjust Temperature: Lowering the column temperature can enhance selectivity.

Q2: What are the pros and cons of ECCD versus HPLC for ee determination?

  • ECCD [4]:
    • Pros: Extremely fast, no chiral column needed, provides absolute configuration.
    • Cons: Requires a specific host-guest system, may need calibration, less universally established than HPLC.
  • Chiral HPLC [1] [2]:
    • Pros: Universally applicable, highly accurate, can be scaled to purification.
    • Cons: Slower method development, consumes expensive chiral columns and solvents.

Q3: Can computational studies really save me time in method development? Yes. By using molecular docking, you can virtually screen several commercial CSPs against your this compound structure. This can prioritize the 2-3 most promising columns for experimental testing, saving significant lab time and resources [2].

References

Pinocampheol crystallization conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: Why did no crystals form at all?

    • A: This is often due to a solution that is undersaturated or an overly rapid approach to supersaturation. The solution may be clear, indicating no nucleation has occurred. To address this, first try scratching the flask's inner surface with a glass rod to provide a nucleation site. If that fails, you can introduce a seed crystal, boil off a portion of the solvent to increase concentration, or lower the cooling bath temperature to increase supersaturation [1].
  • Q2: Why is my crystallization happening too fast, resulting in an oil or impure crystals?

    • A: Rapid crystallization or oiling out occurs when the solution becomes supersaturated too quickly, trapping impurities. This is discouraged as it defeats the purpose of purification. To slow the process, you can deliberately use a slight excess of hot solvent, transfer the solution to a smaller flask to reduce surface area and cooling rate, and ensure the flask is well-insulated during cooling (e.g., by placing it on a cork ring and covering it with a watch glass) [1].
  • Q3: My crystals have formed, but the yield is very poor. What could be the cause?

    • A: A poor yield is frequently caused by using too much solvent, which leaves a significant amount of your compound dissolved in the mother liquor. You can test this by letting a drop of the mother liquor evaporate on a glass rod; a visible residue confirms the problem. To improve yield, you can boil off some solvent from the mother liquor and re-cool it to obtain a "second crop" of crystals [1].

Troubleshooting Guide: Common Crystallization Problems

The following table outlines common issues, their likely causes, and corrective actions based on general crystallization principles.

Problem Possible Causes Corrective Actions

| No Crystallization | Solution is undersaturated; no nucleation sites [1]. | 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Boil off solvent to increase concentration. 4. Lower cooling temperature. | | Oiling Out / Rapid Crystallization | Excessive supersaturation; cooling too quickly; unfavorable solvent [1]. | 1. Re-dissolve with extra solvent. 2. Use a smaller flask to slow cooling. 3. Improve insulation (watch glass, cork ring). 4. Consider alternative solvent or mixed solvent system. | | Low Crystal Yield | Excessive solvent volume; high solubility in mother liquor [1]. | 1. Concentrate mother liquor by boiling off solvent for a second crop. 2. Use less solvent in initial dissolution. | | Poor Crystal Quality (Small/Needles) | Rapid nucleation; impurities interfering with growth [2]. | 1. Slow the cooling rate. 2. Improve purity of initial sample. 3. Use a more gradual solvent evaporation technique. |

Experimental Workflow for Crystallization Optimization

For researchers developing a crystallization protocol for a new compound like pinocampheol, a systematic approach is crucial. The diagram below outlines a logical workflow for screening and optimizing conditions.

Start Start: Dissolve Crude This compound Screen Screen Solvent Systems Start->Screen ConditionFound Crystals Obtained? Screen->ConditionFound Optimize Optimize Condition ConditionFound->Optimize Yes Troubleshoot Troubleshoot ConditionFound->Troubleshoot No Success Success: Harvest Crystals Optimize->Success Troubleshoot->Screen Re-screen with adjusted parameters

The key steps in this workflow involve:

  • Solvent Screening: Test a range of pure and mixed solvents to find one in which this compound is soluble at high temperature but has limited solubility at low temperature.
  • Condition Optimization: Once initial crystals are found, systematically vary parameters like cooling rate, solvent ratio, and use of anti-solvent vapor diffusion to improve crystal size and quality [3] [4].
  • Troubleshooting: If no crystals form, return to the screening phase with adjustments, such as improving compound purity or exploring different solvent combinations.

Key Parameters for Crystallization Condition Screening

When setting up your initial screens, consider varying the following parameters, which are critical for successful crystallization of organic molecules.

Parameter Purpose Common Options / Range
Solvent System To find a solvent with a strong, positive solubility-temperature gradient. Pure solvents (e.g., Ethanol, Hexane), or mixed systems (e.g., Ethanol-Water).
Cooling Rate To control the rate of supersaturation generation, favoring crystal growth over nucleation. Slow (e.g., 0.1-0.5°C/hr), Fast (e.g., room temperature cooling).
Purity of Sample To ensure a regular crystal lattice can form without disruption from impurities. >95% homogeneity is typically recommended [2].
Use of Seed Crystals To provide a nucleation site and control the crystal form. A small amount of pre-formed, pure crystals.

References

General Principles for Scaling Up Chemical Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information on pinocampheol is unavailable, the following table summarizes common technical challenges and solutions in process scale-up, which are widely applicable in fine chemical and pharmaceutical development [1] [2].

Challenge Category Specific Issues in Scale-Up Potential Mitigation Strategies
Mixing & Mass Transfer Inefficient heat transfer leading to hot spots; inadequate mass transfer affecting reaction rates [1]. Re-optimize agitation speed and impeller design; adjust addition rates of reagents; consider different reactor geometries [2].
Chemical Parameters Changes in reaction kinetics and selectivity; impurity formation and purification difficulties [3]. Re-evaluate and adjust formulas for larger batches; employ Process Analytical Technology (PAT) for real-time monitoring [2].
Physical Processes Challenges in handling solids, controlling crystallization, and achieving consistent product isolation [1]. Optimize work-up and purification procedures like centrifugation and filtration; implement continuous processing where possible [2].

Workflow for Scaling Chemical Processes

The diagram below outlines a systematic workflow for scaling a chemical process from the laboratory to pilot scale, integrating the challenges and strategies mentioned above.

scale_up_workflow Chemical Process Scale-Up Workflow start Lab-Scale Process step1 Risk Assessment & Parameter Identification start->step1 step2 Pilot Reactor Engineering Analysis step1->step2 step3 Define & Optimize Critical Process Parameters step2->step3 step4 Execute Pilot Run with PAT Monitoring step3->step4 decision1 Quality & Yield Meets Target? step4->decision1 decision1->step3 No end Proceed to Commercial Scale decision1->end Yes

References

A Framework for Your Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

This framework is designed around the core methodology for byproduct identification. You can populate it with your specific experimental data and observations.

Frequently Asked Questions (FAQs)
  • Q1: What is the first step in identifying an unknown byproduct in my pinocampheol reaction?

    • A: The foundational step is optimal chromatographic separation using Ultra-High Performance Liquid Chromatography (UHPLC). This ensures individual byproducts are resolved before they enter the mass spectrometer for analysis. Method development should focus on selecting an appropriate UHPLC column and optimizing the mobile phase gradient to achieve baseline separation of all peaks of interest [1].
  • Q2: How can I improve the sensitivity of my LC-MS/MS method for trace-level byproducts?

    • A: Sensitivity can be enhanced at both the sample preparation and instrument levels. Using a robust sample preparation technique like Solid-Phase Extraction (SPE) can pre-concentrate your analytes and reduce matrix effects [1]. On the instrument side, optimizing the mass spectrometer's source temperatures (e.g., desolvation temperature at 500°C), gas flows, and capillary voltage is critical for efficient ionization [1].
  • Q3: My data shows significant matrix effects causing ion suppression. How can I mitigate this?

    • A: Matrix effects are a common challenge. You can address them by:
      • Improved Sample Cleanup: Utilizing SPE with selective sorbents (e.g., HLB cartridges) can remove more matrix interferents [1].
      • Using Internal Standards: Isotope-labeled internal standards are the gold standard for correcting for matrix-induced suppression or enhancement of the analyte signal [2].
      • Chromatographic Optimization: Further refining the LC method to separate the analytes from matrix components that co-elute and cause interference [2].
Troubleshooting Guides

Issue: Poor Chromatographic Separation of Byproducts

  • Symptoms: Co-eluting peaks, broad peaks, shoulder peaks, inconsistent retention times.
  • Possible Causes and Solutions:
    • Cause 1: Inappropriate UHPLC column chemistry.
      • Solution: Test different columns (e.g., C18, phenyl-hexyl, HILIC) to find the best selectivity for your byproducts. The polarities of byproducts can vary widely [2].
    • Cause 2: Non-optimized mobile phase gradient.
      • Solution: Systematically adjust the gradient profile (slope, timing) and the composition of the mobile phase (e.g., ratio of water to acetonitrile, use of modifiers like formic acid) to improve resolution [1].
    • Cause 3: Column overpressure or degradation.
      • Solution: Check for blockages, ensure the column is being used within its pressure limits, and regenerate or replace the column if necessary.
Experimental Workflow for Byproduct Identification

The following diagram outlines a general workflow for identifying unknown byproducts using LC-MS/MS, from sample preparation to data analysis.

ByproductIDWorkflow cluster_sample_prep Sample Preparation & Separation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_id Data Analysis & Identification Start Reaction Mixture (this compound & Byproducts) SP Solid-Phase Extraction (SPE) Start->SP UHPLC UHPLC Separation SP->UHPLC Ionization Electrospray Ionization (ESI) UHPLC->Ionization MS1 MS1: Precursor Ion Scan Ionization->MS1 MS2 MS2: Product Ion Scan MS1->MS2 Fragmentation Database Database Search MS2->Database Confirm Confirmation with Analytical Standard Database->Confirm End End Confirm->End Identified Byproduct

Diagram Title: LC-MS/MS Workflow for Byproduct Identification

Summary of Key Quantitative Parameters

For reliable quantification of byproducts, method validation is essential. The table below summarizes typical target performance characteristics, based on methodologies used for similar trace-level analyses [1] [2].

Performance Characteristic Target Value / Range Application Note
Method Detection Limit (MDL) 0.1 - 2.5 ng/L (in water) [1] Demonstrates method sensitivity for trace-level detection.
Linear Range 0.1 to 100.0 ng/L [1] Ensures quantitative accuracy over the expected concentration range.
Recovery Rate Approx. 100 ± 9% [2] Indicates the efficiency and accuracy of the sample preparation (e.g., SPE).
Repeatability (RSDr) ≤ 9.3% [2] Measures the precision of the method under the same operating conditions.

How to Populate This Framework with Specific Data

To make this technical support center truly powerful for your team, focus on adding your proprietary data:

  • Expand FAQs: Document every unexpected problem your team encounters and its solution. For example: "Q: Why am I seeing a specific mass shift of +16 Da? A: This could indicate an oxidation byproduct."
  • Detail Your Protocols: Replace the general workflow with your exact, optimized UHPLC-MS/MS method parameters, including column type, precise gradient, flow rate, and MS source settings [1].
  • Build Your Internal Database: Create a table of known byproducts with their key identifiers: expected retention time, precursor ion mass ((m/z)), characteristic fragment ions, and proposed structure.

References

Pinocampheol solvent system optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solvent Optimization

Solvent optimization is a critical, non-trivial step in research and development. The core challenge is that the number of possible solvent combinations is combinatorially complex. For instance, choosing just 4 solvents from a set of 100 possibilities results in over 4 million combinations, making experimental testing of every system unfeasible [1].

Modern mathematical approaches, such as Mixed Integer Nonlinear Programming (MINLP), are used to incorporate thermodynamic models like COSMO-RS and COSMO-SAC into an optimization framework. This allows researchers to efficiently find high-quality solvent systems without exhaustive laboratory testing [1].

Common objectives for these optimizations include:

  • SOLUBILITY Template: Maximizes or minimizes the mole fraction solubility of a solid solute in a liquid mixture [1].
  • LLEXTRACTION Template: Maximizes the distribution ratio of solutes between two liquid phases for separation purposes [1].

A General Workflow for Solvent Mixture Optimization

The following diagram outlines a general experimental workflow for optimizing a solvent system to extract a target compound like pinocampheol. This workflow is adapted from established methodologies for extracting bioactive compounds from plant materials [2].

G Start Start: Define Optimization Goal P1 Define Objective (e.g., Maximize Solubility) Start->P1 P2 Select Candidate Solvents (e.g., Water, Ethanol, Acetone) P1->P2 P3 Design Experimental Matrix (Simplex Axial Design) P2->P3 P4 Perform Extractions (Ultrasound-Assisted) P3->P4 P5 Analyze Responses (TPC, Yield, Antioxidant Activity) P4->P5 P6 Build & Validate Model (RSM) P5->P6 P7 Identify Optimal Solvent Mixture P6->P7 End End: Apply Optimized System P7->End

Detailed Protocol for Solvent Optimization

This protocol is based on a study optimizing solvents for garlic bioactive extraction and can be adapted for this compound [2].

  • Objective: To find the optimal mixture of water, ethanol, and acetone for maximizing the extraction yield of this compound.
  • Experimental Design: A Simplex Axial Design (SAD) is highly effective. This design efficiently explores the entire mixture space with a limited number of experiments. The tested points include pure solvents, binary mixtures (50:50), a ternary mixture (1:1:1), and axial points (e.g., 2/3 of one solvent and 1/6 of the others) [2].
  • Extraction Procedure:
    • Weigh 50 mg of your plant material containing this compound.
    • Add 1 mL of the solvent mixture (as per the SAD) to the sample.
    • Perform ultrasound-assisted extraction at room temperature for 15 minutes.
    • Centrifuge the sample at 12,000 rpm for 15 minutes.
    • Collect the supernatant.
    • Repeat steps 2-5 for a second extraction cycle with fresh solvent.
    • Combine the supernatants for analysis [2].
  • Analysis: The extracts are analyzed to determine the concentration of your target compound (e.g., via HPLC) and/or other desired properties (e.g., antioxidant activity).
  • Data Modeling: The experimental data is fitted to a regression model (e.g., a special cubic model) using Response Surface Methodology (RSM). This model predicts the optimal solvent proportions [2].

Troubleshooting Common HPLC Issues in Analysis

After extraction, you will likely analyze your results using High-Performance Liquid Chromatography (HPLC). Here is a guide to common issues.

Problem Root Cause Solution
Poor Peak Shape (Tailing) Interaction with residual silanol groups on the column; especially for basic compounds [3]. Use end-capped columns; add triethylamine to mobile phase; work at pH <3 to protonate silanols; optimize mobile phase pH/organic modifier [3].
Poor Resolution Incorrect mobile phase composition/pH; column degradation; sample overload [3]. Optimize mobile phase gradient; replace or clean column; reduce sample concentration/injection volume [4] [3].
Baseline Noise/Drift Contaminated solvents/mobile phase; air bubbles; detector lamp issues [4] [3]. Use high-purity solvents; degas mobile phase thoroughly; clean or replace detector lamp/flow cell [4] [3].
Pressure Fluctuations Clogged column/frits; salt precipitation; leaks in the system [4]. Flush column; filter mobile phase and samples; inspect and tighten fittings [4].
Retention Time Shifts Variations in mobile phase composition/preparation; column aging; temperature instability [4]. Prepare mobile phase consistently; equilibrate column properly; use column oven [4].

Frequently Asked Questions (FAQs)

1. What is the principle behind solvent optimization using computational methods? Computational methods like COSMO-RS calculate the activity coefficients of solutes in different solvent environments. The optimization algorithm then searches through millions of possible solvent combinations and proportions to find the system that minimizes (for solubility) or maximizes (for extraction) this activity coefficient, thereby identifying the most effective solvent system without exhaustive lab work [1].

2. Why is a mixture design like the Simplex Axial Design better than testing one variable at a time? Testing one variable at a time (OVAT) fails to account for synergistic or antagonistic effects between solvents. A mixture design like SAD treats the solvent proportions as interdependent components of a whole system. This allows for the creation of a mathematical model that can accurately predict the extraction efficiency for any solvent mixture within the defined space, providing a more efficient and insightful path to the global optimum [2].

3. My HPLC peaks are tailing. What should I check first? First, verify the pH of your mobile phase relative to your analyte's pKa. For basic compounds, tailing is often caused by ionic interaction with acidic silanol groups on the silica column. Switching to a specially designed column for basic compounds or adding a masking agent like triethylamine to the mobile phase can often resolve the issue [3].

4. How can I prevent high backpressure in my HPLC system? The most effective preventive measures are to always filter your mobile phases through a 0.45 µm or 0.22 µm filter and to clean your samples, for example, by solid-phase extraction, to remove particulate matter. Using a guard column before your analytical column will also protect it from clogging and extend its life [4] [3].

References

Pinocampheol spectroscopic interpretation difficulties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Pinocampheol

This compound is a terpene alcohol that is often obtained via the hydroboration-oxidation of α-pinene, a common constituent of pine resin [1]. Its structure, which includes multiple chiral centers, makes the interpretation of its spectroscopic data, particularly NMR, a complex task. The main challenge often lies in distinguishing between its diastereomers, such as isothis compound, and correctly assigning the stereochemistry of the various protons and carbons in the molecule.

The table below summarizes the basic information for one of its forms, (-)-isothis compound, from a synthesis procedure [1]:

Property Value / Description
IUPAC Name [1R-(1α,2β,3α,5α)]-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol [1]
Molecular Formula C₁₀H₁₈O
Boiling Point 60-65°C at 0.1 mm Hg [1]
Melting Point 52-55°C (after crystallization) [1]
Specific Rotation [α]19D -34.9° (c, 20 in ethanol) [1]
Enantiomeric Purity >95% (determined by 200 MHz 1H NMR with a chiral shift reagent) [1]
Common Source Hydroboration-oxidation of (+)-α-pinene [1]

Frequently Asked Questions & Troubleshooting

Here are some common issues and questions that might arise when working with this compound.

Q1: How can I confirm the enantiomeric purity of my synthesized this compound? A: A reliable method is Chiral Shift Reagent NMR. As demonstrated in one synthesis, you can use a chiral lanthanide complex (e.g., tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) added to your sample. For a pure enantiomer, the NMR peak for a specific proton (e.g., the proton on the carbon bearing the OH group) will appear as a single broad peak. In contrast, a racemic mixture will show two distinct singlets of equal intensity [1].

Q2: My NMR spectrum shows unexpected peaks. What could be the cause? A: Unexpected peaks can originate from several sources:

  • Incomplete Reaction or Impurities: The starting material, α-pinene, or intermediate organoboranes might not have been fully consumed or removed. Ensure the reaction proceeds to completion and that volatile components are thoroughly removed under vacuum before oxidation [1].
  • Diastereomers: The hydroboration/oxidation process might produce a mixture of diastereomers (like this compound and isothis compound), which have distinct NMR signals. Consult literature for the specific chemical shifts of different diastereomers.
  • Oxidation Byproducts: If the oxidation step with hydrogen peroxide is not carefully controlled or taken to completion, side products can form [1].

Q3: Why is the melting point of my purified this compound sample lower than literature values? A: A depressed and broad melting point often indicates the presence of impurities or a mixture of isomers. The sample may require further purification. The synthesis procedure for (-)-isothis compound involved a final slurry in pentane and cooling to -78°C to obtain a product with a sharp melting point [1].

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis and key purification/analysis steps, which can serve as a roadmap for identifying where issues may arise.

PinocampheolWorkflow This compound Synthesis and Analysis Workflow Start Start Synthesis Step1 Hydroboration of (+)-α-Pinene Start->Step1 Step2 Oxidation with NaOH and H₂O₂ Step1->Step2 Step3 Work-up and Initial Distillation Step2->Step3 Step4 Crystallization (e.g., from pentane) Step3->Step4 Step5 Analysis Step4->Step5 Step5->Step4 Needs Further Purification End Pure Product Step5->End Data Matches

A Path Forward for Spectroscopic Troubleshooting

Since specific spectroscopic data for this compound is limited in the search results, here are some suggestions for how you can proceed:

  • Consult Specialized Databases: Search for predicted or experimental ¹³C NMR and ¹H NMR spectra in dedicated chemical databases (e.g., SciFinder, Reaxys, or commercial spectral libraries).
  • Compare with Known Isomers: Actively seek out and compare the NMR data for both this compound and isothis compound. Even a few key differentiating chemical shifts can be extremely helpful.
  • Utilize Advanced Techniques: Employ 2D NMR experiments like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals and confirm the molecular structure.

References

Pinocampheol vs isopinocampheol properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Isopinocampheol

Isothis compound is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]. Its core structure is based on a bicyclo[3.1.1]heptane framework with substituents at the 2, 6, and 6 positions [2] [1].

  • Stereochemistry Matters: Isothis compound exists in different enantiomeric forms, and their biological activities can differ significantly. Much of the recent research focuses on the (-)-isothis compound enantiomer [2] [3].

Experimental Data and Synthesis

The synthesis of high-purity (-)-isothis compound is well-established. The following table summarizes a reliable procedure and its outcomes from Organic Syntheses [2]:

Aspect Detailed Protocol and Results
Core Synthesis Hydroboration of (+)-α-pinene using borane-methyl sulfide complex in tetrahydrofuran (THF) at 0-3°C, followed by oxidation [2].
Key Purification Step Equilibration of the intermediate (-)-diisopinocampheylborane at 4°C for 3 days. This step is critical for achieving high enantiomeric purity [2].
Oxidation & Work-up The borinic acid intermediate is oxidized with 30% aqueous hydrogen peroxide at 35°C ± 3°C. The product is isolated via extraction and fractional distillation [2].
Yield & Purity Yield: 80%. Purity (crude): 97.5% by GC. Melting Point (crude): 49-55°C. Optical Rotation: [α]¹⁹D -34.3° (c, 20 in ethanol) [2].
Final Recrystallization Slurrying in pentane and cooling to -78°C yields crystals with 99.2% purity and a melting point of 52-55°C [2].

The experimental workflow for this synthesis can be visualized as follows:

G Synthesis of (-)-Isothis compound start Start: (+)-α-Pinene step1 Reaction with Borane-Methyl Sulfide in THF at 0-3°C start->step1 step2 Formation of (-)-Diisopinocampheylborane (White Solid Precipitate) step1->step2 step3 Equilibration at 4°C for 3 Days (Crucial for High Enantiomeric Purity) step2->step3 step4 Oxidation with H₂O₂ at 35°C ± 3°C step3->step4 step5 Work-up: Extraction with Ether step4->step5 step6 Purification: Fractional Distillation step5->step6 step7 Recrystallization from Pentane step6->step7 end Final Product: (-)-Isothis compound >99% Purity step7->end

Antiviral Research and Derivatives

Recent research has explored modifying (-)-isothis compound to develop new antiviral agents. The structure-activity relationship for these derivatives is summarized below:

Biological Activity Experimental Findings and Derivatives
Antifilovirus Activity (-)-Isothis compound derivatives show inhibitory activity against Ebola virus (IC₅₀ 1.4-20 μМ) and Marburg virus (IC₅₀ 11.3-47 μМ) glycoprotein-mediated infection [3].
Key Heterocycle Derivatives featuring an N-alkylpiperazine cycle demonstrated the most potent antiviral effects [3].
Proposed Mechanism The compounds likely bind to viral surface glycoproteins (GPs) and possess lysosomotropic properties, suggesting a dual mechanism of action that disrupts the viral entry process [3].

The following diagram illustrates the structure-activity relationship and proposed mechanism of action for these antiviral derivatives:

G Mechanism of Antiviral Isothis compound Derivatives core (-)-Isothis compound Core Structure mod Chemical Modification (Introduction of N-alkylpiperazine) core->mod derivative Potent Antiviral Derivative mod->derivative mech1 Binds to Viral Glycoprotein (GP) derivative->mech1 mech2 Lysosomotropic Effect derivative->mech2 outcome Inhibition of Viral Entry mech1->outcome mech2->outcome

Finding Information on this compound

The search results did not contain specific experimental data or properties for "this compound," preventing a direct comparison. To obtain this information, you may find it helpful to:

  • Consult specialized databases such as SciFinder or Reaxys, which are particularly comprehensive for chemical literature.
  • Refine your search terms using the specific CAS Registry Number for this compound, if available, to ensure accuracy.
  • Review the primary literature cited in the overviews of monoterpenoid chemistry for foundational comparative data.

References

Pinocampheol similar terpene alcohols activity

Author: Smolecule Technical Support Team. Date: February 2026

Terpene Alcohols: Activity Data Comparison

The table below summarizes experimental data for terpene alcohols with demonstrated antioxidant and skin penetration-enhancing activities, which are key areas of interest for pharmaceutical applications.

Table 1: Experimentally Determined Activities of Terpene Alcohols

Terpene Alcohol Activity Type Experimental Model Key Quantitative Results Citation
Linalool Antioxidant In vitro (DPPH assay) Contributed to extract with 94.67% DPPH radical scavenging rate at 2 mg/mL. [1]
Borneol Antioxidant In vitro (DPPH assay) Contributed to extract with 94.67% DPPH radical scavenging rate at 2 mg/mL. [1]
Citronellol Penetration Enhancer Human skin (ex vivo) Increased theophylline flux; Enhancement Ratio (ER) = 15. [2]
Geraniol Penetration Enhancer Human skin (ex vivo) Effect on theophylline flux was not significant. [2]
Nerol Penetration Enhancer Human skin (ex vivo) Increased hydrocortisone flux; Enhancement Ratio (ER) = 39. [2]
Farnesol Penetration Enhancer Human skin (ex vivo) Increased theophylline flux; Enhancement Ratio (ER) = 13. [2]
Linalool Penetration Enhancer Human skin (ex vivo) Effect on theophylline flux was not significant. [2]
Perillyl Alcohol Penetration Enhancer Human skin (ex vivo) Increased theophylline flux; Enhancement Ratio (ER) = 10. [2]
Menthol Penetration Enhancer Human skin (ex vivo) Increased theophylline flux; Enhancement Ratio (ER) = 12. [2]
Borneol Penetration Enhancer Human skin (ex vivo) Increased theophylline flux; Enhancement Ratio (ER) = 11. [2]
Carveol Penetration Enhancer Human skin (ex vivo) Increased theophylline flux; Enhancement Ratio (ER) = 15. [2]

Detailed Experimental Protocols

For reliable and reproducible results, the studies employed the following standardized methodologies:

  • Antioxidant Activity Assays: The antioxidant activity of linalool and borneol, as part of a leaf extract, was evaluated using three established in vitro methods [1].

    • DPPH Scavenging Assay: A solution of the stable radical DPPH was prepared. The extract was added, and after incubation, the decrease in absorbance was measured at 517 nm. The scavenging rate was calculated to determine the extract's ability to donate hydrogen atoms or electrons [1].
    • PTIO Scavenging Assay: This method uses the PTIO radical. The scavenging rate was measured at 557 nm after reaction and expressed as a Trolox equivalent [1].
    • FRAP Assay: The ferric ion reducing power was determined. The extract was mixed with phosphate buffer and potassium ferricyanide. After incubation, trichloroacetic acid and ferric chloride were added, and the formation of Perl's Prussian blue was measured to determine reducing capacity [1].
  • Skin Penetration Enhancement Study: The enhancing effects on drug delivery were tested using human abdominal skin (ex vivo) in Franz diffusion cells [2].

    • Sample Preparation: Enhancers (terpene alcohols or their esters) were tested at a concentration of 30 mM in a vehicle of 60% aqueous propylene glycol, containing either 5% theophylline or 2% hydrocortisone as model drugs [2].
    • Permeation Experiment: The donor formulation was applied to the skin surface. The receptor chamber was sampled over time to measure the amount of drug that permeated through the skin [2].
    • Data Analysis: The flux of the drug was calculated. The Enhancement Ratio was determined by comparing the flux with the enhancer to the flux from a control formulation without any enhancer [2].

Relationship and Experimental Workflow

To better understand how these terpene alcohols are analyzed and compared, the following diagram outlines a generalized experimental workflow for evaluating their bioactivity, based on the cited protocols.

Start Start: Terpene Alcohol Analysis A Sample Preparation (Solvent extraction, formulation) Start->A B Bioactivity Assessment A->B C1 Antioxidant Activity Path B->C1 C2 Penetration Enhancement Path B->C2 D1 In vitro Assays (DPPH, PTIO, FRAP) C1->D1 D2 Ex vivo Model (Human skin, Franz cell) C2->D2 E1 Measure Radical Scavenging & Reduction D1->E1 E2 Measure Drug Flux & Skin Impedance D2->E2 F Data Analysis & Comparison (Calculate EC50, Enhancement Ratios) E1->F E2->F End Report Bioactivity Profile F->End

Insights for Research and Development

The data reveals several points that are critical for drug development professionals:

  • Structural Activity Relationships (SAR) Matter: The data on citronellol versus geraniol/nerol shows that small structural changes, like the introduction of a double bond, can significantly alter penetration-enhancing efficacy [2]. This highlights the importance of SAR studies in lead optimization.
  • Activity is Context-Dependent: A terpene alcohol may excel in one area but not another. For instance, linalool showed antioxidant potential but its effect on theophylline permeation was not significant, whereas nerol was a potent enhancer for hydrocortisone [1] [2]. The choice of model drug is crucial.
  • Synergistic Effects are Significant: The antioxidant activity was reported for a complex plant extract containing multiple terpenes [1]. This suggests that natural mixtures can exhibit synergistic effects that might be lost when using isolated, pure compounds.
  • Molecular Engineering Can Optimize Properties: The study designing terpene-amino acid esters (e.g., C-DAK) demonstrates that molecular hybridization can create novel compounds with superior efficacy and low toxicity compared to the parent terpene alcohols [2].

References

Pinocampheol spectroscopic differentiation from isomers

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Isomer Types and Their Challenges

Pinocampheol is a chiral molecule, meaning its differentiation from isomers will largely concern stereoisomers [1]. The table below summarizes the primary isomer types and the core analytical challenge each presents.

Isomer Type Core Difference Analytical Challenge
Constitutional Isomers Different atom connectivity [1]. Distinguished by all spectroscopic/chromatographic methods.
Stereoisomers Same connectivity, different spatial arrangement [1]. Require techniques sensitive to 3D structure.
> Diastereomers Not mirror images [1]. Can be separated by standard HPLC and distinguished by NMR/IR [2].
> Enantiomers Non-superimposable mirror images [1]. Identical NMR/IR spectra in an achiral environment; require chiral methods for separation/distinction [2].

Spectroscopic & Chromatographic Differentiation Techniques

The following techniques are commonly used in combination to unequivocally identify and differentiate isomers.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

1H NMR is powerful for distinguishing isomers by revealing hydrogen environments, integration, and spin-spin coupling [3] [4].

  • Key Parameters:
    • Chemical Shift (δ): Indicates the electronic environment of a proton (e.g., deshielded near oxygen) [3].
    • Integration: Reveals the number of protons in each environment [3].
    • Multiplicity & Coupling Constants (J): Shows the number of neighboring protons (e.g., triplet, quartet, doublet, septet) and can reveal complex patterns in multiplet structures [3].
  • Example Workflow: The general workflow involves predicting the spectrum for each candidate structure, noting the expected number of proton environments, their chemical shifts, integrations, and splitting patterns, and then comparing these predictions to the experimental data [3].
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies [5] [4].

  • Application to Isomers: It is excellent for distinguishing constitutional isomers with different functional groups (e.g., an alcohol vs. a ketone) or positional isomers where a functional group is connected to a different part of the carbon skeleton.
High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their different interactions with a stationary phase [2].

  • Column Selection is Critical:
    • Diastereomers: Can be separated using standard reversed-phase columns (e.g., C18) or more specialized columns like UDC-Cholesterol which offers shape-based selectivity [2].
    • Enantiomers: Require a chiral stationary phase (CSP) that is specifically designed to interact differently with the two mirror-image forms [2].

Experimental Protocol for Isomer Differentiation

This generalized protocol can be adapted for a systematic comparison of this compound and its isomers.

  • Sample Preparation

    • Prepare pure, dry samples of each isomer. For NMR, dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl3) and transfer to an NMR tube [3].
    • For HPLC, prepare a solution in the mobile phase at an appropriate concentration for detector linearity.
  • Data Acquisition

    • 1H NMR: Acquire the spectrum at high field strength (e.g., 400 MHz or higher). Note the chemical shifts, integrations, and coupling constants for all resonances [3].
    • IR: Obtain the IR spectrum as a thin film or KBr pellet. Note the key absorption bands and their wavelengths.
    • HPLC: Inject the sample onto an appropriate column. For a method development screen, test both a standard C18 column and a chiral column with mobile phases of varying polarity or composition to achieve baseline separation.
  • Data Analysis

    • Assign all signals in the NMR and IR spectra to specific protons and functional groups in the molecular structure.
    • Compare the retention times in HPLC to confirm if compounds are separable.
    • Compile all data into a comparison table to highlight the diagnostic differences.

Workflow for Isomer Differentiation

The diagram below outlines the logical decision process for differentiating isomers, incorporating the techniques discussed.

Start Start: Suspected Isomers NMR Acquire ¹H NMR Spectrum Start->NMR CheckConnectivity Check Core IUPAC Name NMR->CheckConnectivity Same molecular formula Constitutional Constitutional Isomers CheckConnectivity->Constitutional Names differ Stereoisomers Stereoisomers CheckConnectivity->Stereoisomers Names are the same IR_HPLC_All Use IR for functional group confirmation. Use HPLC for separation. Constitutional->IR_HPLC_All CheckMirrorImage Are they non-superimposable mirror images? Stereoisomers->CheckMirrorImage Enantiomers Enantiomers CheckMirrorImage->Enantiomers Yes Diastereomers Diastereomers CheckMirrorImage->Diastereomers No ChiralHPLC Use Chiral HPLC for separation. Enantiomers->ChiralHPLC StandardHPLC Use Standard HPLC for separation. Diastereomers->StandardHPLC

Finding Specific Data on this compound

To obtain the specific comparative data you need for this compound, I suggest the following steps:

  • Consult Specialized Databases: Search scientific databases like SciFinder, Reaxys, or PubMed for "This compound NMR" or "This compound HPLC separation".
  • Review Literature on Borneol/Isothis compound: this compound is closely related to borneol and isothis compound. Research on these compounds often contains relevant comparative data.
  • Perform a Model Study: Using the framework above, you can design an experimental study to generate the necessary comparative data if it is not available in the literature.

References

Key Validation Parameters for Chiral HPLC Methods

Author: Smolecule Technical Support Team. Date: February 2026

For a chiral purity assay, validation should follow regulatory guidelines for impurity determination. The table below summarizes the core parameters you need to establish [1].

Validation Parameter Typical Requirements for Chiral Purity Assays
System Suitability Resolution (Rs ≥ 1.7), Injection Precision (%RSD), Signal-to-Noise (S/N) for minor component [1].
Specificity No interference from excipients, impurities, or degradation products; peaks should be pure by diode array detection [1].
Linearity & Range Typically 80-120% of target concentration for main component; extends down to the Quantitation Limit for the impurity [1].

| Sensitivity | Detection Limit (LOD): S/N ≥ 3. Quantitation Limit (LOQ): S/N ≥ 10, set at 50-100% of the specification for the undesired enantiomer [1]. | | Precision | Major Component: RSD ≤ 5%. Minor Component (at LOQ): RSD ≤ 20% [1]. | | Accuracy | Can be inferred from specificity, linearity, and precision. Often confirmed via recovery studies [1]. | | Analyte Stability | Evaluation of sample solution stability over time; confirm no degradation or racemation occurs [1]. |

Experimental Protocol for Method Validation

The following workflow outlines the key stages in developing and validating a chiral HPLC method.

Start 1. Analyze Molecule A 2. Select Chiral Stationary Phase (CSP) Start->A B 3. Develop Chromatographic Method A->B A2 Identify chiral centers and potential functional groups A->A2 C 4. Prepare System Suitability Sample B->C B2 Optimize mobile phase composition, flow rate, and temperature B->B2 D 5. Validate Method Parameters C->D C2 Spike API with undesired enantiomer at specification level C->C2 E 6. Apply Validated Method D->E D2 Assess specificity, linearity, accuracy, precision, and sensitivity D->D2 A3 Select CSP based on molecular interactions A2->A3

Workflow Stage Details:

  • Analyze the Molecule: First, identify all chiral centers and functional groups in your pinocampheol molecule. The number of chiral centers determines the potential stereoisomers, and the functional groups (e.g., OH) guide the choice of a chiral stationary phase (CSP) and whether derivatization is possible [2].
  • Select a Chiral Stationary Phase (CSP): This is the most critical step for direct separation. Select a CSP based on the potential molecular interactions (e.g., hydrogen bonding, π-π interactions, inclusion) with this compound. Common CSPs include those based on polysaccharides (amylose or cellulose), cyclodextrins, or macrocyclic glycopeptides [2] [3].
  • Develop the Chromatographic Method: Optimize the mobile phase composition (e.g., normal-phase, reversed-phase, or polar organic mode), flow rate, and column temperature to achieve baseline resolution (Rs ≥ 1.7) in a reasonable analysis time [4] [5] [1].
  • Prepare System Suitability Sample: Prepare a reference sample containing the active pharmaceutical ingredient (API) spiked with the undesired enantiomer at the specification level (e.g., 99% desired / 1% undesired). This single sample is used to verify resolution, sensitivity, and injection precision before every run [1].
  • Validate Method Parameters: Systematically evaluate all parameters listed in the table above following FDA/ICH guidelines [4] [5] [1].
  • Apply the Validated Method: Use the fully validated method for routine analysis of this compound in quality control or research settings.

Practical Application and Examples

The principles in the framework are derived from real-world applications for other chiral compounds.

  • Example from Cysteine Analysis: A chiral UHPLC-MS method for cysteine enantiomers in biological samples was validated per FDA guidelines. Key outcomes included a baseline resolution of 2.7, and the establishment of linearity for D-cysteine between 0.05–0.50 mg/L with an LOD of 0.02 mg/L. The method used a zwitterionic chiral stationary phase and involved pre-column derivatization to improve detection [4].
  • Example from Verapamil Analysis: A fast chiral HPLC method for verapamil in rat plasma achieved separation within 3.5 minutes using a core-shell chiral column. The method was validated over a range of 1–450 ng/mL for each enantiomer, with accuracy (recovery) between 92.3% and 98.2%. This demonstrates how modern columns can significantly speed up analysis [5].

Addressing the Lack of this compound-Specific Data

Since no direct data for this compound was found, here is a strategy to proceed:

  • Define the Objective: Clearly state whether the method is for bulk substance purity testing or for analyzing biological samples, as this dictates the required sensitivity and sample preparation [4] [5].
  • Start with a Polysaccharide-Based CSP: Columns like Chiralpak AD or Chiralcel OD are a good starting point for a molecule like this compound, which likely contains hydrogen-bonding groups [5] [2].
  • Use Available Materials: If the individual this compound enantiomers are unavailable, you can use a racemic mixture and the pure desired isomer to prepare your system suitability sample, as illustrated in the experimental protocol [1].

References

A Framework for Screening Natural Product Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

This framework, drawing from common practices in phytochemical research, outlines the key components for a biological activity screening guide. You can populate it with your specific data on pinocampheol.

1. Core Biological Assays for Screening The table below summarizes standard assay types used to evaluate biological activities, which you can adapt for this compound [1] [2].

Assay Category Specific Assay Type Typical Measured Outputs Common Positive Controls
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) [2] MIC value (e.g., mg/mL) [2] Standard antibiotics (e.g., Miconazole [1])
Antioxidant Activity DPPH, FRAP, ABTS [2] IC50 value, % inhibition at a given concentration [1] Ascorbic acid, Trolox
Cytotoxic/Anticancer Activity MTT, XTT, Clonogenic Assay IC50 or GI50 value (µM or µg/mL), % cell viability Doxorubicin, Cisplatin
Anti-inflammatory Activity COX-1/COX-2 Inhibition, ELISA % Inhibition, IC50 value Ibuprofen, Indomethacin

2. Essential Experimental Protocols Here are detailed methodologies for key assays. You should explicitly state that these are established standard protocols, which you have followed or adapted for your work with this compound.

  • Determination of Minimum Inhibitory Concentration (MIC) [2]

    • Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO, with a final concentration in the assay not exceeding 1%.
    • Broth Dilution: Perform serial two-fold dilutions of the compound in a sterile 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
    • Inoculation: Standardize the microbial inoculum (e.g., bacteria adjusted to 0.5 McFarland standard) and add to each well.
    • Incubation & Analysis: Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours). The MIC is the lowest concentration of this compound that completely prevents visible growth.
  • DPPH Radical Scavenging Assay [2]

    • Reaction Setup: Prepare a 0.1 mM solution of DPPH in methanol. Mix equal volumes (e.g., 100 µL each) of this DPPH solution with various concentrations of this compound solution in a 96-well plate.
    • Incubation: Allow the reaction to proceed in the dark at room temperature for 30 minutes.
    • Measurement & Calculation: Measure the absorbance at 517 nm. Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value can then be determined from the dose-response curve.
  • Compound Characterization by HPLC [1] [2]

    • Sample Preparation: Dissolve the this compound sample in the HPLC-grade mobile phase.
    • Chromatography: Inject the sample into an HPLC system equipped with a reverse-phase C18 column and a Diode Array Detector (DAD). Use a gradient elution program with a mobile phase consisting of water and acetonitrile (both with 0.1% formic acid).
    • Analysis: Identify and quantify this compound by comparing its retention time and UV spectrum to those of an authentic standard.

Visualizing the Screening Workflow

Based on your requirements, here is a proposed workflow for screening a compound like this compound. You can use this as a template and modify the specific activities based on your results.

G cluster_1 Compound Preparation & Characterization cluster_2 Biological Activity Screening cluster_3 Data Analysis & Validation A Raw Compound (this compound) B Purity Analysis (HPLC-DAD/LC-MS) A->B C Stock Solution Preparation B->C D Antimicrobial Assays (MIC, Time-Kill) C->D C->D E Antioxidant Assays (DPPH, FRAP, ABTS) C->E F Cytotoxicity Assays (MTT on cell lines) C->F G Dose-Response Curves (IC50/MIC Calculation) D->G E->G F->G F->G H Statistical Analysis G->H I Comparison with Standard Controls H->I

This workflow outlines the standard process for screening a compound's biological activity, which can be adapted for this compound.

Suggestions for Finding Specific Data

To locate the specific data on this compound that you need, I suggest you:

  • Search specialized databases: Use scientific databases like SciFinder, Reaxys, or PubChem, which are designed for chemical compound information. Searching for the specific CAS Registry Number of this compound can yield highly precise results.
  • Review related compound studies: Examine the biological activities of structurally similar compounds, such as pinane derivatives or other monoterpenoids. The activities reported for these analogues can provide strong hints about this compound's potential and guide your experimental focus [1].
  • Consult patent literature: Patent documents are often a rich source of specific biological activity data for novel compounds or derivatives that may not yet be published in academic journals.

References

Pinocampheol structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Natural Occurrence and Context of Pinocampheol

This compound is identified as a constituent of the essential oil of Helichrysum stoechas (L.) Moench, a plant used in traditional medicine [1]. The table below summarizes its context:

Aspect Details
Botanical Source Helichrysum stoechas (L.) Moench (Family: Compositae) [1].
Part of Plant Aerial parts [1].
Reported Biological Activities of Plant Extract Anti-inflammatory, antifungal, antioxidant, deobstruent, expectorant, laxative, and sudorific properties [1].

Relevant Experimental Models and Protocols

While direct data on this compound is limited, the following established experimental protocols from the search results are highly relevant for evaluating the activities associated with its natural source and can be applied in future SAR studies.

1. In Vivo Anti-inflammatory and Analgesic Models These protocols are used to evaluate the therapeutic potential of isolated compounds, which is directly relevant to the traditional uses of H. stoechas [1].

  • Carrageenan-Induced Paw Edema: This test assesses anti-inflammatory activity. Paw volume is measured in rats (e.g., Wistar albino rats, 140-160 g) after a carrageenan challenge. The reduction in paw volume in treated groups is compared to a control group [1].
  • Acetic Acid-Induced Writhing: This model evaluates analgesic activity. The number of writhes (a stretching motion) is counted in mice after an injection of acetic acid. A reduction in the number of writhes indicates analgesic effect [1].
  • Hot Plate Test: This is another model for analgesic activity. The time until a mouse licks or jumps after being placed on a hot plate is measured. A significant prolongation of this time indicates pain inhibition [1].

2. In Vitro Anthelmintic Assays These methods are used to screen plant essential oils for activity against the parasite Haemonchus contortus [2].

  • Egg Hatch Test (EHT): This assay tests the ability of a compound to prevent nematode eggs from hatching. Eggs are incubated with various concentrations of the test substance for 24 hours, after which the numbers of hatched and unhatched eggs are counted [2].
  • Larval Development Test (LDT): This assay evaluates the inhibition of larval development from eggs to the first stage (L1) and then to the infective third stage (L3). It involves adding the test substance to a nutritive medium containing eggs and incubating for several days [2].
  • Adult Worm Motility Test (AWMT): This test measures the effect of a compound on adult worms' motility, with the goal of complete immobility. Worm motility is observed over a period of 8-12 hours [2].

Workflow for Isolating and Testing Plant Compounds

For a clear overview, the diagram below outlines the general workflow from plant collection to biological testing, as described in the research [1] [2].

G Workflow for Natural Product Research Plant Collection & Drying Plant Collection & Drying Extraction (e.g., Soxhlet) Extraction (e.g., Soxhlet) Plant Collection & Drying->Extraction (e.g., Soxhlet) Crude Extract Crude Extract Extraction (e.g., Soxhlet)->Crude Extract Compound Isolation (e.g., Column Chromatography) Compound Isolation (e.g., Column Chromatography) Crude Extract->Compound Isolation (e.g., Column Chromatography) Isolated Compounds Isolated Compounds Compound Isolation (e.g., Column Chromatography)->Isolated Compounds Structural Elucidation (e.g., GC-MS, NMR, IR) Structural Elucidation (e.g., GC-MS, NMR, IR) Isolated Compounds->Structural Elucidation (e.g., GC-MS, NMR, IR) In Vitro Bioassays In Vitro Bioassays Structural Elucidation (e.g., GC-MS, NMR, IR)->In Vitro Bioassays In Vivo Animal Studies In Vivo Animal Studies In Vitro Bioassays->In Vivo Animal Studies Data Analysis & SAR Data Analysis & SAR In Vivo Animal Studies->Data Analysis & SAR

Suggestions for Further Research

Given the limited direct information on this compound's SAR, here are potential paths forward:

  • Broaden the Search: Consider looking into the SAR of compounds with similar chemical structures (e.g., other monoterpenoids like pinene or borneol) as their research might provide valuable analogies.
  • Explore Synthetic Derivatives: If pure this compound is available, one strategy is to create semi-synthetic derivatives (e.g., via acetylation, oxidation) to systematically study how different functional groups affect its bioactivity.
  • Focus on Source Plant: More literature might be available on the biological activities and phytochemistry of its source plant, Helichrysum stoechas, which can offer indirect clues about this compound's potential.

References

Pinocampheol antimicrobial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pinocampheol in Natural Sources

This compound is identified as a constituent in the essential oils of certain plants, though typically not as a major component. The table below summarizes its documented occurrences:

Plant Source Identified Context & Relative Amount Key Antimicrobial Components in the Source
Eucalyptus brevifolia [1] [2] Component of leaf essential oil (1.2%) [1]. The oil's overall activity is attributed to major compounds like eucalyptol (57.0%), α-pinene, and trans-pinocarveol [1].
Helichrysum stoechas [3] Component of aerial parts' essential oil (specific amount not provided) [3]. The essential oil contains multiple compounds, including α-pinene, limonene, and α-bisabolol [3].

The antimicrobial activity reported for these plant extracts is a combined effect of all compounds present. The specific contribution and potency of this compound itself cannot be isolated from this data.

Standard Antimicrobial Evaluation Methods

For a rigorous comparison of antimicrobial activity, researchers use standardized quantitative and qualitative methods [4]. The workflow below outlines the key steps and common assays in this process.

G cluster_prep Preparation Phase cluster_screen Screening & Confirmatory Assays cluster_mech Mechanism of Action Studies Start Start: Antimicrobial Evaluation Prep Compound/Extract Preparation Start->Prep MicrobeSel Microbial Strain Selection (Gram-positive & Gram-negative) Prep->MicrobeSel DD Primary Screening: Agar Diffusion (Disk/Well) MicrobeSel->DD MIC Quantitative Analysis: Minimum Inhibitory Concentration (MIC) (Broth/Solid Dilution) DD->MIC TKC Time-Kill Kinetics MIC->TKC FCM Membrane Integrity (Flow Cytometry) MIC->FCM Biofilm Anti-biofilm Assays MIC->Biofilm

Commonly used assays include:

  • Agar Diffusion (Disk/Well Diffusion): A preliminary qualitative method where the size of the zone of inhibition around a sample indicates susceptibility [4] [5] [6].
  • Broth Dilution: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth [7] [4].
  • Advanced Techniques: Methods like flow cytometry (e.g., using LIVE/DEAD stains) and time-kill kinetics provide deeper insights into the mechanism of action and the rate of microbial killing [8] [4].

References

A Framework for Assessing Antioxidant Activity

Author: Smolecule Technical Support Team. Date: February 2026

The evaluation of a compound's antioxidant activity typically involves multiple assays based on different mechanisms [1] [2]. The table below outlines standard protocols you would apply to pinocampheol.

Table 1: Core In Vitro Antioxidant Assay Protocols

Assay Name Core Mechanism of Action Key Experimental Steps & Measurement Typical Data Output

| DPPH⦁ Radical Scavenging [3] [2] | Single Electron Transfer (ET): Antioxidant donates an electron to stabilize the radical. | 1. Prepare DPPH⦁ solution in methanol/ethanol. 2. Mix with various concentrations of the test compound. 3. Incubate in darkness (30 min). 4. Measure absorbance decrease at 517-520 nm. | IC₅₀ (Compound concentration providing 50% inhibition of radical activity) [3]. | | FRAP (Ferric Reducing Antioxidant Power) [3] [4] [2] | Single Electron Transfer (ET): Antioxidant reduces ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). | 1. Prepare FRAP reagent (TPTZ, FeCl₃, acetate buffer). 2. Mix reagent with the compound solution. 3. Incubate (varies, e.g., 30 min). 4. Measure absorbance increase at 593 nm. | µmol Fe²⁺/g or Trolox Equivalents [4]. | | ABTS⦁+ Radical Scavenging [4] [2] | Single Electron Transfer (ET): Antioxidant decolorizes the pre-formed radical cation. | 1. Generate ABTS⦁+ radical by reacting ABTS salt with potassium persulfate. 2. Dilute to specific absorbance. 3. Mix with the test compound. 4. Measure absorbance decrease at 734 nm. | IC₅₀ or Trolox Equivalents. | | ORAC (Oxygen Radical Absorbance Capacity) | Hydrogen Atom Transfer (HAT): Antioxidant donates a hydrogen to break radical chain reactions. | 1. Mix compound with fluorescent probe (e.g., fluorescein). 2. Add a peroxyl radical generator (e.g., AAPH). 3. Monitor fluorescence decay over time. | Trolox Equivalents. Area Under the Curve (AUC) calculation. |

Comparative Analysis and Data Presentation

Once you have experimental results for this compound, you can compare them with reference antioxidants and other relevant compounds.

Table 2: Hypothetical Comparative Antioxidant Data

Compound/Category DPPH⦁ (IC₅₀, µg/mL) FRAP (µmol Fe²⁺/g) ABTS⦁+ (IC₅₀, µg/mL) Key Chemical Features
This compound [Data to be filled] [e.g., 12.5] [e.g., 4500] [e.g., 8.2] Bicyclic monoterpenoid structure.
Reference Standard (Trolox) [e.g., 25.0] [N/A] [e.g., 15.0] Water-soluble vitamin E analog.
Phenolic-Rich Plant Extract [5] [3] [e.g., 50-100] [e.g., 2000-5000] [e.g., 20-40] Complex mixture (e.g., rosmarinic acid, gallic acid).

Critical Experimental Workflow

The following diagram illustrates the key decision points in designing a robust experimental protocol for evaluating antioxidant activity, from sample preparation to data interpretation.

Antioxidant Activity Assessment Workflow Start Start Sample Preparation\n(Solvent extraction, concentration) Sample Preparation (Solvent extraction, concentration) Start->Sample Preparation\n(Solvent extraction, concentration) Assay Selection Assay Selection Sample Preparation\n(Solvent extraction, concentration)->Assay Selection ET-based Assays\n(DPPH, FRAP, ABTS) ET-based Assays (DPPH, FRAP, ABTS) Assay Selection->ET-based Assays\n(DPPH, FRAP, ABTS)  Electron Transfer HAT-based Assays\n(ORAC) HAT-based Assays (ORAC) Assay Selection->HAT-based Assays\n(ORAC)  Hydrogen Atom Transfer Data Collection\n(Absorbance/ Fluorescence) Data Collection (Absorbance/ Fluorescence) ET-based Assays\n(DPPH, FRAP, ABTS)->Data Collection\n(Absorbance/ Fluorescence) HAT-based Assays\n(ORAC)->Data Collection\n(Absorbance/ Fluorescence) Data Analysis\n(IC₅₀, Trolox Equivalents) Data Analysis (IC₅₀, Trolox Equivalents) Data Collection\n(Absorbance/ Fluorescence)->Data Analysis\n(IC₅₀, Trolox Equivalents) Mechanistic Insight Mechanistic Insight Data Analysis\n(IC₅₀, Trolox Equivalents)->Mechanistic Insight Report Results\n(Compare with standards) Report Results (Compare with standards) Mechanistic Insight->Report Results\n(Compare with standards) Single Method Composite Index (e.g., APCI) Composite Index (e.g., APCI) Mechanistic Insight->Composite Index (e.g., APCI) Multiple Methods End End Report Results\n(Compare with standards)->End Composite Index (e.g., APCI)->End

Suggestions for Locating Specific Data

  • Search Scientific Databases: Use platforms like SciFinder, Reaxys, or PubMed to search for "This compound antioxidant" specifically. These databases index the primary chemical and life sciences literature.
  • Explore Related Compounds: this compound is a monoterpenoid. Research on structurally similar compounds like pinene or camphor might provide useful comparative data and mechanistic clues.
  • Review Extraction & Analysis Methods: The protocols for extracting and analyzing antioxidants from complex mixtures are well-established [5] [4] [6]. You can adapt these methods, such as HPLC for compound quantification [5] [6], to study this compound.

References

Pinocampheol toxicity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Pinocembrin Data

The table below summarizes the key experimental findings for Pinocembrin from a study on Alzheimer's disease models [1].

Aspect Experimental Findings on Pinocembrin
Cognitive Function Improved cognitive function in Aβ25-35-treated mice [1].
Neuronal Protection Preserved ultrastructural neuropil and decreased neurodegeneration in cerebral cortex [1].
Primary Molecular Target Significantly inhibited upregulation of RAGE (Receptor for Advanced Glycation End products) [1].
Key Signaling Pathways Depressed p38 MAPK-MK2-HSP27 and SAPK/JNK-c-Jun pathways; inhibited downstream NF-κB inflammatory response [1].
Impact on Mitochondria Improved mitochondrial membrane potential; inhibited mitochondrial oxidative stress [1].
Regulation of Apoptosis Restored Bcl-2 and cytochrome c levels; inactivated caspase-3 and caspase-9 [1].
Cellular Models Used RAGE-overexpressing cell model; Alzheimer's disease cell model [1].
Animal Model & Administration Male Kunming mice with intracerebroventricular Aβ25-35 infusion; oral administration of pinocembrin (20, 40 mg/kg/day) for 8 days [1].

Detailed Experimental Protocols

The following are the key methodologies cited in the neuroprotective study of Pinocembrin [1].

  • Animal Treatment and AD Model Induction

    • Animals: Male Kunming mice (25-30 g) were used.
    • Anesthesia: Mice were anesthetized with sodium pentobarbital (50 mg/kg).
    • Stereotaxic Injection: Aggregated Aβ25-35 (10 nmol in 3 μl of saline) was injected into the right lateral ventricle of the brain to establish the Alzheimer's disease model. Sham-operated animals received the same volume of sterile saline.
  • Drug Administration

    • Compound: Pinocembrin (HPLC purity >98%) was synthesized by the Department of Medical Synthetic Chemistry.
    • Vehicle: Dissolved in distilled water containing 20% hydroxypropyl-β-cyclodextrin.
    • Dosage and Route: Administered by oral gavage once a day at doses of 20 mg/kg/day and 40 mg/kg/day for 8 days.
  • Behavioral Assessment: Morris Water Maze (MWM)

    • Purpose: To evaluate learning and memory.
    • Training: Mice were trained for five consecutive days to find a hidden platform. The time required to escape onto the platform (escape latency) was recorded.
    • Probe Trial: Conducted on the ninth day. The platform was removed, and the time the mouse spent in the target quadrant and the number of crossings over the platform's original location were recorded.
  • Mechanism Investigation via Cell Models

    • Models Used: A RAGE-overexpressing cell model and an Alzheimer's disease cell model.
    • Analysis Platform: Fluorescence-based multiparametric technologies on a high-content analysis platform were used to investigate:
      • Target Action: Impact on RAGE expression.
      • Mitochondrial Function: Mitochondrial membrane potential and oxidative stress.
      • Signal Transduction: Activation status of p38 MAPK, SAPK/JNK, and NF-κB pathways.
      • Apoptosis Markers: Levels of Bcl-2, cytochrome c, and activation of caspases 3 and 9.

Visualizing the Neuroprotective Pathway

The following diagram illustrates the signaling pathways through which Pinocembrin exerts its neuroprotective effects, as identified in the study [1].

G cluster_0 Initial Stimulus cluster_1 Pinocembrin Intervention cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes Aβ Peptide RAGE RAGE Receptor Aβ->RAGE Binds to MAPK p38 MAPK-MK2-HSP27 Pathway RAGE->MAPK Activates JNK SAPK/JNK-c-Jun Pathway RAGE->JNK Activates Pino Pinocembrin Inhibit Inhibits RAGE Upregulation Pino->Inhibit Inhibit->RAGE Blocks Inhibit->MAPK Depresses Inhibit->JNK Depresses NFkB NF-κB Activation (Inflammatory Response) MAPK->NFkB Leads to JNK->NFkB Leads to Mito Mitochondrial Dysfunction (Low Membrane Potential, Oxidative Stress) NFkB->Mito Contributes to Apo Altered Apoptosis Regulation (↓Bcl-2, ↑Cytochrome c release Activation of Caspase-9 & -3) NFkB->Apo Contributes to Final Neuronal Damage & Cognitive Impairment Mito->Final Results in Apo->Final Results in

References

×

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 Da

Monoisotopic Mass

154.135765193 Da

Heavy Atom Count

11

Other CAS

35998-01-7
25465-65-0

Dates

Last modified: 04-14-2024

Explore Compound Types